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  • Product: N,2,4,5-tetramethylbenzene-1-sulfonamide
  • CAS: 889779-88-8

Core Science & Biosynthesis

Foundational

N,2,4,5-tetramethylbenzene-1-sulfonamide chemical structure and properties

N,2,4,5-Tetramethylbenzene-1-sulfonamide: A Technical Guide to Structure, Synthesis, and Properties Executive Summary In the landscape of medicinal chemistry and chemical biology, sulfonamides serve as privileged pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

N,2,4,5-Tetramethylbenzene-1-sulfonamide: A Technical Guide to Structure, Synthesis, and Properties

Executive Summary

In the landscape of medicinal chemistry and chemical biology, sulfonamides serve as privileged pharmacophores and bioisosteres. N,2,4,5-tetramethylbenzene-1-sulfonamide (CAS 889779-88-8) is a highly specialized, sterically hindered building block 1[2]. This whitepaper dissects the stereoelectronic properties, structure-activity relationship (SAR) implications, and self-validating synthetic methodologies associated with this unique compound.

Structural Mechanics and SAR Implications

The molecular architecture of N,2,4,5-tetramethylbenzene-1-sulfonamide (C₁₀H₁₅NO₂S) is defined by two critical modifications to the standard benzenesulfonamide core:

  • Aromatic Tetramethylation (2,4,5-substitution): The presence of three electron-donating methyl groups on the benzene ring significantly increases the electron density of the aromatic system. More importantly, the methyl group at the ortho position (C2) introduces severe steric hindrance.

    • Causality & Insight: This steric bulk restricts the free rotation of the S-Aryl bond. In drug design, locking a molecule into a specific conformational space reduces entropic penalties upon target binding and prevents off-target interactions, a strategy often employed in designing selective enzyme inhibitors (e.g., distinguishing between carbonic anhydrase isozymes).

  • N-Methylation: The substitution of a methyl group on the sulfonamide nitrogen converts it from a primary to a secondary sulfonamide.

    • Causality & Insight: This removes one hydrogen-bond donor from the pharmacophore. By modulating the hydrogen-bonding profile, the lipophilicity (LogP) of the molecule is increased, enhancing passive membrane permeability while altering its interaction network within a target protein's binding pocket.

Physicochemical Properties

The following table summarizes the core quantitative data for N,2,4,5-tetramethylbenzene-1-sulfonamide to facilitate rapid comparison during lead optimization.

PropertyValue
Chemical Name N,2,4,5-Tetramethylbenzene-1-sulfonamide
CAS Registry Number 889779-88-8
Molecular Formula C₁₀H₁₅NO₂S
Molecular Weight 213.30 g/mol
Precursor CAS 3[3]
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 1 (S-Aryl bond rotation restricted by ortho-methyl)

Synthetic Methodology: A Self-Validating Protocol

Sulfonamides are traditionally synthesized through the4[4]. While advanced5[5] exists, the standard approach remains the most robust for this specific compound.

Causality of Precursor Selection: The synthesis begins with 1,2,4-trimethylbenzene (pseudocumene). During electrophilic aromatic substitution (chlorosulfonation), the synergistic electron-donating effects of the three methyl groups strongly activate the ring. Steric hindrance at position 3 (flanked by the 2- and 4-methyl groups) directs the incoming sulfonyl group exclusively to position 5. Upon renumbering the ring with the sulfonyl group at C1, this yields the highly specific 2,4,5-trimethylbenzenesulfonyl chloride intermediate.

Self-Validating Amidation Protocol

Objective: High-yield conversion of 2,4,5-trimethylbenzenesulfonyl chloride to N,2,4,5-tetramethylbenzene-1-sulfonamide.

  • Step 1: Initiation. Dissolve 2,4,5-trimethylbenzenesulfonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical to prevent competitive hydrolysis of the sulfonyl chloride into the corresponding sulfonic acid, which would irreversibly trap the starting material and reduce yield.

  • Step 2: Nucleophilic Addition. Cool the solution to 0°C. Add methylamine hydrochloride (1.5 eq), followed by the dropwise addition of triethylamine (TEA, 3.0 eq).

    • Causality: TEA serves a dual purpose: it neutralizes the hydrochloride salt to liberate the nucleophilic methylamine in situ, and it acts as an acid scavenger for the HCl byproduct generated during the S-N bond formation, preventing the protonation of the methylamine nucleophile. Cooling to 0°C controls the exothermic nucleophilic acyl substitution, minimizing degradation.

  • Step 3: Maturation. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Step 4: Self-Validating Workup. Quench the reaction with deionized water. Separate the organic layer and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Validation Check: The 1M HCl wash is a built-in self-validating step. If the organic layer retains any unreacted methylamine or TEA, the acidic wash protonates them into water-soluble ammonium salts, forcing their complete migration into the aqueous phase. A subsequent Thin-Layer Chromatography (TLC) check of the organic phase (Hexanes:EtOAc 7:3) will confirm the absolute absence of ninhydrin-positive baseline spots, validating the purity of the organic phase prior to isolation.

  • Step 5: Isolation. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from ethanol/water to yield the pure product.

Pathway Visualization

G A Pseudocumene (1,2,4-Trimethylbenzene) B Chlorosulfonation (ClSO3H, 0°C) A->B C 2,4,5-Trimethylbenzenesulfonyl Chloride B->C Regioselective Substitution D Amidation (CH3NH2, TEA, DCM) C->D E N,2,4,5-Tetramethylbenzene- 1-sulfonamide D->E Nucleophilic Attack F Steric Shielding (Ortho-Methyl) E->F SAR Feature G Modulated H-Bonding (N-Methyl) E->G SAR Feature

Synthetic workflow and SAR features of N,2,4,5-tetramethylbenzene-1-sulfonamide.

References

  • Title: 2,4,5-trimethylbenzenesulfonyl chloride(SALTDATA: FREE) CAS#92890-80-7 | FCMD Source: ChemRadar URL: [Link]

  • Title: Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents Source: RSC Publishing URL: [Link]

  • Title: Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids Source: NIH / PMC URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Safety Profile of N,2,4,5-tetramethylbenzene-1-sulfonamide

Disclaimer: A specific Safety Data Sheet (SDS) for N,2,4,5-tetramethylbenzene-1-sulfonamide is not publicly available at the time of this writing. This guide has been meticulously compiled by synthesizing data from struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: A specific Safety Data Sheet (SDS) for N,2,4,5-tetramethylbenzene-1-sulfonamide is not publicly available at the time of this writing. This guide has been meticulously compiled by synthesizing data from structurally related isomers, the parent hydrocarbon, and established principles of chemical safety for the sulfonamide class. The information herein is intended for researchers, scientists, and drug development professionals and should be used as a comprehensive safety reference, supplementing a thorough risk assessment for any planned laboratory work.

Introduction and Chemical Identity

N,2,4,5-tetramethylbenzene-1-sulfonamide is an organic compound featuring a tetramethylbenzene core functionalized with a sulfonamide group. The precise substitution pattern imparts specific chemical and physical properties that dictate its toxicological profile and handling requirements. Due to the absence of a dedicated SDS, this guide will leverage data from the closely related isomer, N,2,4,6-tetramethylbenzene-1-sulfonamide, and the parent hydrocarbon, 1,2,4,5-tetramethylbenzene (Durene), to construct a robust safety profile.

Chemical Structure:

Caption: Chemical structure of N,2,4,5-tetramethylbenzene-1-sulfonamide.

Hazard Identification and Classification

Based on notified classifications for the structural isomer N,2,4,6-tetramethylbenzene-1-sulfonamide (CAS 106003-69-4), the following hazards are anticipated[1]. The parent hydrocarbon, 1,2,4,5-tetramethylbenzene, is also classified as a flammable solid and is very toxic to aquatic life with long-lasting effects[2][3].

GHS Hazard Classification (Inferred):

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral, Dermal, Inhalation)4H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.Warning
Skin Irritation2H315: Causes skin irritation.Warning
Eye Irritation2AH319: Causes serious eye irritation.Warning
Specific Target Organ Toxicity (Single Exposure)3H336: May cause drowsiness or dizziness.Warning
Flammable Solid (from parent hydrocarbon)1H228: Flammable solid.Danger
Hazardous to the Aquatic Environment (Chronic)1H410: Very toxic to aquatic life with long lasting effects.Warning

Potential Health Effects:

  • Inhalation: Harmful if inhaled. May cause respiratory tract irritation, and potentially central nervous system depression, leading to dizziness or drowsiness.[1][4]

  • Skin Contact: Harmful in contact with skin. Causes skin irritation.[1][5] Prolonged or repeated contact should be avoided.

  • Eye Contact: Causes serious eye irritation.[1][5] Direct contact may result in redness, pain, and tearing.

  • Ingestion: Harmful if swallowed. May cause irritation of the digestive tract.[1][4]

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

First-Aid Protocols:

Exposure RouteProtocol
Inhalation 1. Remove the individual to fresh air immediately.[2] 2. If breathing is difficult or has stopped, provide artificial respiration.[2] 3. Seek immediate medical attention.
Skin Contact 1. Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2] 2. If skin irritation occurs, seek medical attention.[5] 3. Wash clothing before reuse.[2]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] 2. Remove contact lenses if present and easy to do. Continue rinsing. 3. Seek immediate medical attention.[5]
Ingestion 1. Do NOT induce vomiting. 2. If the individual is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water to drink.[1] 3. Never give anything by mouth to an unconscious person.[1] 4. Seek immediate medical attention.[2]

Fire-Fighting Measures

The parent hydrocarbon is a flammable solid, a characteristic that should be assumed for N,2,4,5-tetramethylbenzene-1-sulfonamide.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[2]

  • Specific Hazards Arising from the Chemical: Combustion may produce toxic gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[3] Containers may explode when heated.[2] The material is very toxic to aquatic life, so runoff from fire-fighting should be prevented from entering drains or water courses.[2][3]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

A systematic approach is required to manage spills and prevent environmental contamination.

Spill Response Workflow:

start Spill Occurs evacuate Evacuate non-essential personnel and move upwind start->evacuate ppe Don appropriate PPE (respirator, gloves, goggles, lab coat) evacuate->ppe ignition Remove all sources of ignition ppe->ignition contain Contain the spill using inert absorbent material ignition->contain collect Carefully sweep up and collect material into a sealed, labeled container for disposal contain->collect clean Clean the spill area with a suitable solvent, followed by soap and water collect->clean dispose Dispose of waste in accordance with local, state, and federal regulations clean->dispose end Spill Response Complete dispose->end

Caption: Workflow for responding to an accidental release.

  • Personal Precautions: Avoid all personal contact, including inhalation of dust.[4] Wear appropriate personal protective equipment (PPE).

  • Environmental Precautions: Do not let this chemical enter the environment.[2] Prevent it from entering drains, sewers, or waterways.

  • Methods for Cleaning Up: Use spark-proof tools.[2] Sweep up and shovel the material into a suitable container for disposal.[2]

Handling and Storage

Proper handling and storage are essential to minimize risk.

Safe Handling and Storage Protocol:

cluster_handling Handling cluster_storage Storage handling_ppe Wear appropriate PPE handling_ventilation Use in a well-ventilated area or fume hood handling_ppe->handling_ventilation handling_avoid Avoid contact with skin, eyes, and clothing handling_ventilation->handling_avoid handling_ignition Keep away from ignition sources handling_avoid->handling_ignition handling_dust Minimize dust generation handling_ignition->handling_dust storage_container Keep container tightly closed storage_location Store in a cool, dry, well-ventilated place storage_container->storage_location storage_away Store away from incompatible materials (e.g., strong oxidizing agents) storage_location->storage_away storage_flammables Store in a flammables-designated area storage_away->storage_flammables

Caption: Key procedures for safe handling and storage.

  • Handling: Wash hands thoroughly after handling.[5] Use spark-proof tools and explosion-proof equipment.[2] Avoid creating dust.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3] Keep away from heat, sparks, and flame.[2] Store away from strong oxidizing agents.[2][3]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are the primary means of protecting laboratory personnel.

Recommended Personal Protective Equipment (PPE):

Protection TypeRecommended EquipmentRationale
Eye/Face Protection Chemical safety goggles or glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133.[2]To prevent eye contact with dust or splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat.[2]To prevent skin contact and absorption.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if ventilation is inadequate or for large-scale use.[3][6]To prevent inhalation of harmful dust.
Engineering Controls Work should be conducted in a chemical fume hood or a well-ventilated area.[2][5] Use explosion-proof electrical, ventilating, and lighting equipment.[2][3]To minimize airborne concentrations and ignition risks.

Physical and Chemical Properties

While specific data for N,2,4,5-tetramethylbenzene-1-sulfonamide is limited, the properties of the parent hydrocarbon, 1,2,4,5-tetramethylbenzene (Durene), provide some insight.

Physical and Chemical Properties of 1,2,4,5-Tetramethylbenzene:

PropertyValue
Molecular Formula C10H14
Molecular Weight 134.22 g/mol [2]
Appearance Colorless crystals with a camphor-like odor.
Melting Point 79.2 °C (174.6 °F)
Boiling Point 192 °C (378 °F)
Flash Point 73 °C (163.4 °F)[2]
Solubility in Water Insoluble.
log Pow 4.17[3]

The addition of the sulfonamide group is expected to increase the polarity and melting point, and decrease the volatility compared to the parent hydrocarbon.

Stability and Reactivity

  • Chemical Stability: Expected to be stable under normal storage conditions.[3]

  • Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.[2][3] Generation of dust.

  • Incompatible Materials: Strong oxidizing agents.[2][3] Vigorous reactions can occur between aromatic compounds and strong oxidizers.[4][6]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, and nitrogen oxides.[3]

Toxicological Information

As previously stated, the toxicological data is inferred from the isomer N,2,4,6-tetramethylbenzene-1-sulfonamide.

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • STOT-Single Exposure: May cause drowsiness or dizziness.[1]

  • STOT-Repeated Exposure: No data available.

  • Aspiration Hazard: Not applicable for a solid.

Ecological Information

The parent hydrocarbon, 1,2,4,5-tetramethylbenzene, is very toxic to aquatic life with long-lasting effects.[2][3] It is reasonable to assume that N,2,4,5-tetramethylbenzene-1-sulfonamide will also pose a significant environmental hazard.

  • Ecotoxicity: Avoid release to the environment.[3][4]

  • Persistence and Degradability: No specific data available. The high log Pow of the parent hydrocarbon suggests a potential for bioaccumulation.[3]

  • Mobility in Soil: No specific data available.

Disposal Considerations

All waste must be handled in accordance with local, state, and federal regulations.[4] Dispose of this material and its container as hazardous waste.[4] Do not allow it to enter drains or the environment.

Transport Information

Based on the properties of the parent hydrocarbon, transport regulations for flammable solids and environmentally hazardous substances may apply.

  • UN Number: May fall under UN 1325 (Flammable solids, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.).

  • Proper Shipping Name: Flammable solid, organic, n.o.s. (N,2,4,5-tetramethylbenzene-1-sulfonamide) or Environmentally hazardous substance, solid, n.o.s. (N,2,4,5-tetramethylbenzene-1-sulfonamide).

  • Hazard Class: 4.1 (Flammable Solid) and/or 9 (Miscellaneous Hazardous Materials).

  • Packing Group: To be determined based on testing.

Regulatory Information

This substance may be subject to various national and international chemical regulations. Users should ensure compliance with all applicable laws. For instance, in the United States, it would be subject to the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2]

Other Information

This guide is intended to provide a comprehensive overview of the potential hazards and safe handling procedures for N,2,4,5-tetramethylbenzene-1-sulfonamide. It is imperative that all laboratory work is preceded by a thorough, specific risk assessment conducted by qualified personnel.

References

  • Molport. N,N,2,5-tetramethylbenzene-1-sulfonamide.

  • Santa Cruz Biotechnology. (n.d.). 1,2,4,5-Tetramethylbenzene Safety Data Sheet.

  • Fisher Scientific. (2025). Safety Data Sheet: 1,2,4,5-Tetramethylbenzene.

  • Fisher Scientific. (2023). Safety Data Sheet: 1,2,4,5-Tetramethylbenzene.

  • BenchChem. (2025). Personal protective equipment for handling Sulfenamide.

  • NextSDS. (n.d.). N,2,4,6-tetramethylbenzene-1-sulfonamide — Chemical Substance Information.

  • TCI Chemicals. (n.d.). Safety Data Sheet: N,N,N',N'-Tetramethyl-1,4-phenylenediamine Dihydrochloride.

  • CAMEO Chemicals - NOAA. (n.d.). 1,2,4,5-TETRAMETHYLBENZENE.

Sources

Foundational

A Comprehensive Technical Guide to the Solubility Profile of N,2,4,5-tetramethylbenzene-1-sulfonamide in Organic Solvents

Executive Summary The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a cornerstone of process development, formulation design, and ultimately, therapeutic efficacy. This guide a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a cornerstone of process development, formulation design, and ultimately, therapeutic efficacy. This guide addresses the solubility profile of N,2,4,5-tetramethylbenzene-1-sulfonamide, a molecule of interest in medicinal chemistry and material science. In the absence of extensive published solubility data for this specific compound, this document provides a robust framework for researchers, scientists, and drug development professionals to systematically determine, analyze, and predict its solubility in various organic solvents. We will delve into the theoretical underpinnings of solubility, provide field-proven experimental protocols, and outline methods for thermodynamic analysis, thereby equipping scientists with the necessary tools to generate reliable and reproducible solubility data.

Introduction: The Pivotal Role of Solubility

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical physicochemical property that governs a multitude of processes in pharmaceutical and chemical industries. For a compound like N,2,4,5-tetramethylbenzene-1-sulfonamide, a deep understanding of its solubility is paramount for:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and subsequent crystallization or chromatography is essential for achieving high purity and yield.

  • Formulation Development: The bioavailability of a drug substance is often limited by its dissolution rate, which is directly influenced by its solubility.

  • Process Optimization: Solubility data are crucial for designing and scaling up crystallization processes, ensuring safety, and optimizing solvent screening.[1][2]

N,2,4,5-tetramethylbenzene-1-sulfonamide possesses a bifurcated molecular structure: a polar sulfonamide group capable of hydrogen bonding and a nonpolar, sterically hindered 1,2,4,5-tetramethylbenzene (durene) moiety. This duality suggests a complex solubility profile, with significant interactions expected in both polar and nonpolar solvent systems.

Section 1: A Theoretical Framework for Solubility

A predictive understanding of solubility begins with the fundamental principle of "like dissolves like," which is governed by the nature and magnitude of intermolecular forces between solute and solvent molecules.

Key Factors Influencing Sulfonamide Solubility

The dissolution of a crystalline solid like N,2,4,5-tetramethylbenzene-1-sulfonamide is an equilibrium process that depends on the balance between two primary energy considerations:

  • Solute Properties:

    • Crystal Lattice Energy: This is the energy required to overcome the intermolecular forces holding the molecules together in the solid crystal. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome this barrier.[3] The high molecular symmetry of the durene component may contribute to a stable crystal packing, potentially leading to a higher melting point and lower solubility.[4] The melting point and enthalpy of fusion, which can be determined using Differential Scanning Calorimetry (DSC), are critical parameters for this assessment.[5][6]

    • Molecular Structure: The polar sulfonamide group (-SO₂NH-) can act as both a hydrogen bond donor and acceptor. The nonpolar durene ring, however, primarily interacts through weaker van der Waals or dispersion forces.[3] The overall solubility will be dictated by the interplay of these two competing functionalities.

  • Solvent Properties:

    • Polarity: Polar solvents are generally more effective at dissolving polar solutes, while nonpolar solvents are better suited for nonpolar solutes.[3]

    • Hydrogen Bonding Capacity: Solvents that can engage in hydrogen bonding with the sulfonamide group will likely exhibit higher solubilizing capacity.[3]

    • Hansen Solubility Parameters (HSP): The HSP model provides a more nuanced approach than simple polarity by breaking down the total cohesive energy of a substance into three components.[7][8]

      • δD (Dispersion): Energy from van der Waals forces.

      • δP (Polar): Energy from dipole-dipole interactions.

      • δH (Hydrogen Bonding): Energy from hydrogen bonds. Each molecule can be represented as a point in a three-dimensional "Hansen space." The principle holds that substances with smaller distances between their Hansen parameters are more likely to be miscible.[9] This tool is invaluable for pre-screening solvents and understanding complex solvent-solute interactions.[8]

Predictive Thermodynamic Models

While experimental determination is the gold standard, several mathematical models can correlate and predict solubility data with high accuracy, reducing experimental overhead.

  • The van't Hoff Equation: This model describes the temperature dependence of solubility and allows for the calculation of key thermodynamic properties of dissolution, such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°).[5][10]

  • The Jouyban-Acree Model: This is one of the most accurate and widely used models for correlating the solubility of drugs in binary and ternary solvent mixtures at various temperatures.[11][12] It provides a powerful tool for optimizing solvent compositions in crystallization processes.[1][2]

Section 2: Experimental Determination of Solubility

The most reliable method for determining the equilibrium solubility of a solid compound is the isothermal shake-flask method.[3] This protocol is designed to be a self-validating system by ensuring that true equilibrium is achieved.

Core Protocol: Isothermal Shake-Flask Method

This method involves agitating an excess amount of the solute in the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then measured.

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of N,2,4,5-tetramethylbenzene-1-sulfonamide to several vials, each containing a known volume or mass of the selected organic solvent. The visible presence of undissolved solid is crucial to confirm that saturation can be reached.[3]

    • Seal the vials tightly to prevent solvent evaporation during the experiment.[3]

  • Equilibration:

    • Place the vials in a constant-temperature orbital shaker or a thermostatically controlled water bath. The temperature should be precisely controlled (e.g., 25.0 ± 0.1 °C).

    • Agitate the samples at a constant speed (e.g., 100 rpm) for a sufficient duration to reach equilibrium.[3]

    • Causality Check (Self-Validation): The time required to reach equilibrium is unknown a priori and depends on the solute-solvent system. To validate the equilibration time, measure the solute concentration at various time points (e.g., 24, 48, 72 hours). Equilibrium is confirmed when consecutive measurements yield a constant concentration. For poorly soluble compounds, this may take 48 hours or longer.[3]

  • Phase Separation:

    • Once equilibrium is confirmed, cease agitation and allow the vials to stand undisturbed at the experimental temperature for a period to allow the undissolved solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a pre-warmed or temperature-equilibrated syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.2 or 0.45 µm PTFE for organic solvents) into a pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

  • Quantification of Solute:

    • Accurately weigh the vial containing the filtrate to determine the mass of the saturated solution.

    • Quantify the amount of dissolved solute using one of the methods described below.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add Excess Solute to Solvent in Vial B Seal Vial A->B C Agitate at Constant Temp (T) B->C D Sample at t1, t2, t3... C->D E [Solute] Constant? D->E E->C No F Settle Undissolved Solid at Temp (T) E->F Yes G Filter Supernatant F->G H Analyze Filtrate via Gravimetric, HPLC, or UV-Vis G->H I Calculate Solubility H->I

Workflow for the Isothermal Shake-Flask Solubility Determination Method.
Analytical Quantification Techniques
  • Gravimetric Method:

    • After weighing the filtered saturated solution, evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the solute's melting point.[13]

    • Continue drying until a constant weight of the residual solute is achieved.[13]

    • Calculate solubility by mass (e.g., g solute / 100 g solvent). This method is straightforward but can be less accurate for very low solubilities or volatile solutes.

  • High-Performance Liquid Chromatography (HPLC):

    • Prepare a series of standard solutions of N,2,4,5-tetramethylbenzene-1-sulfonamide of known concentrations in a suitable solvent.

    • Generate a calibration curve by plotting the HPLC peak area against concentration.

    • Dilute the filtered saturated solution with a known volume of mobile phase to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve, accounting for the dilution factor. This is the most accurate and specific method.

  • UV-Vis Spectrophotometry:

    • Similar to HPLC, generate a calibration curve (absorbance vs. concentration) at the wavelength of maximum absorbance (λ_max) for the compound.

    • Dilute the filtered saturated solution with a known volume of the solvent.

    • Measure the absorbance of the diluted sample and determine its concentration from the curve. This method is rapid but requires the solute to have a chromophore and is susceptible to interference from impurities that absorb at the same wavelength.

Section 3: Data Analysis and Thermodynamic Modeling

Organizing and analyzing the experimental data is crucial for extracting meaningful insights.

Data Presentation

Quantitative solubility data should be meticulously recorded to facilitate comparison and modeling. Data is commonly expressed as mole fraction (x), molarity (mol/L), or mass fraction ( g/100g solvent).

Table 1: Template for Recording Experimental Solubility Data

SolventTemperature (°C)Temperature (K)Solubility (Mole Fraction, x)Solubility (g / 100g Solvent)
Methanol25.0298.15Experimental ValueCalculated Value
Ethanol25.0298.15Experimental ValueCalculated Value
Acetone25.0298.15Experimental ValueCalculated Value
Ethyl Acetate25.0298.15Experimental ValueCalculated Value
Toluene25.0298.15Experimental ValueCalculated Value
Cyclohexane25.0298.15Experimental ValueCalculated Value
... (repeat for other temperatures)
Thermodynamic Analysis via the van't Hoff Equation

By measuring solubility at several temperatures, the thermodynamic parameters of the dissolution process can be calculated. The van't Hoff equation relates the change in the natural logarithm of the mole fraction solubility (ln x) to the inverse of the absolute temperature (1/T):

ln(x) = - (ΔH°_sol / R) * (1/T) + (ΔS°_sol / R)

Where:

  • x is the mole fraction solubility

  • ΔH°_sol is the standard enthalpy of solution

  • ΔS°_sol is the standard entropy of solution

  • R is the ideal gas constant (8.314 J/mol·K)

  • T is the absolute temperature in Kelvin

A plot of ln(x) versus 1/T (a "van't Hoff plot") should yield a straight line. The slope of this line is equal to -ΔH°_sol / R, and the y-intercept is equal to ΔS°_sol / R.[14] The Gibbs free energy of solution (ΔG°_sol) can then be calculated at a specific temperature T:

ΔG°_sol = ΔH°_sol - T * ΔS°_sol

  • Interpretation:

    • ΔH°_sol > 0 (Positive): The dissolution process is endothermic (requires heat). Solubility will increase with increasing temperature.

    • ΔH°_sol < 0 (Negative): The dissolution process is exothermic (releases heat). Solubility will decrease with increasing temperature.

    • ΔG°_sol < 0 (Negative): The dissolution process is spontaneous.

G cluster_input Experimental Data cluster_process Analysis cluster_output Thermodynamic Parameters Data Solubility (x) at various Temperatures (T) Plot Plot ln(x) vs. 1/T (van't Hoff Plot) Data->Plot Enthalpy ΔH° (from slope) Plot->Enthalpy Slope Entropy ΔS° (from intercept) Plot->Entropy Intercept Gibbs ΔG° (calculated) Enthalpy->Gibbs Entropy->Gibbs

Deriving Thermodynamic Parameters from Temperature-Dependent Solubility Data.

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for determining and understanding the solubility profile of N,2,4,5-tetramethylbenzene-1-sulfonamide in organic solvents. By combining theoretical predictions using tools like Hansen Solubility Parameters with rigorous experimental work via the isothermal shake-flask method, researchers can generate the high-quality data essential for informed decision-making in drug development and chemical process design. The subsequent thermodynamic analysis further enriches this understanding by quantifying the energetic drivers of the dissolution process. This systematic approach ensures that the critical parameter of solubility is thoroughly characterized, mitigating risks and accelerating the path from laboratory discovery to industrial application.

References

  • Loughborough University. (2025, March 27). Data-driven point adjusted Jouyban-Acree-Artificial neural network hybrid model for predicting solubility of active pharmaceutical ingredients in binary solvent mixtures.
  • Jouyban, A., & Acree Jr., W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. DARU Journal of Pharmaceutical Sciences.
  • Jouyban, A., & Acree Jr., W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. PubMed Central.
  • ACS Publications. (2024, September 11). Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures. Industrial & Engineering Chemistry Research.
  • Jouyban, A., et al. (n.d.). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. PubMed Central.
  • BenchChem. (2025). Determining the Solubility of N-(2,5-dichlorophenyl)benzenesulfonamide in Organic Solvents: A Technical Guide.
  • ACS Publications. (2019, November 12). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K.
  • Perlovich, G. L., et al. (2011, January 5). Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis.
  • Hanaee, J., et al. (2015, March 5). Solubility prediction of sulfonamides at various temperatures using a single determination.
  • Perlovich, G. L., et al. (2021, February 1). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • ACS Publications. (2022, August 4). Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K.
  • SciSpace. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane.
  • ResearchGate. (2025, December 18). Thermodynamic study of the solubility of some sulfonamides in cyclohexane.
  • DOI. (n.d.). Supporting Information Solubility and Thermodynamic Modeling of Sulfanilamide in Twelve Mono Solvents and Four Binary Solvent Mi.
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • ResearchGate. (n.d.). (PDF)
  • Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters.
  • Martin, A., et al. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed.
  • PubChem. (2025, September 15). CID 19064329 | C20H28.
  • National Institutes of Health. (n.d.). Durene | C10H14 | CID 7269. PubChem.
  • Hansen Solubility Parameters. (n.d.). HSP Basics.
  • Williams, D. R. (2019, October 30). Introduction to the Hansen Solubility Parameters. YouTube.
  • Sigma-Aldrich. (n.d.). 1,2,4,5-Tetramethylbenzene 98.
  • Wikipedia. (n.d.). Durene.
  • BenchChem. (2025). N-Phenylmethanesulfonamide: A Technical Guide to its Solubility in Organic Solvents.
  • Kang, S. I., & Bae, Y. H. (2002, April 23). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release.
  • National Oceanic and Atmospheric Administration. (n.d.). 1,2,4,5-TETRAMETHYLBENZENE. CAMEO Chemicals.
  • IUPAC-NIST Solubility Data Series. (n.d.). Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine).

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Exploratory

An In-depth Technical Guide on the Toxicity and Handling of N,2,4,5-tetramethylbenzene-1-sulfonamide

Preamble: Navigating the Terrain of Undefined Toxicity In the landscape of chemical research and drug development, we frequently encounter novel or sparsely documented compounds. N,2,4,5-tetramethylbenzene-1-sulfonamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Navigating the Terrain of Undefined Toxicity

In the landscape of chemical research and drug development, we frequently encounter novel or sparsely documented compounds. N,2,4,5-tetramethylbenzene-1-sulfonamide is one such entity. A thorough review of publicly available safety and toxicological literature reveals a significant absence of specific data for this molecule. This guide, therefore, is constructed not as a definitive dossier of known facts, but as a rigorous, precautionary framework for researchers, scientists, and drug development professionals. Our core directive is to empower you to work safely with this compound by synthesizing data from structurally related isomers, understanding the toxicological profile of the broader sulfonamide class, and adhering to the highest standards of laboratory safety for substances of unknown toxicity. Every recommendation herein is rooted in the principles of proactive risk mitigation and scientific integrity.

Compound Profile and Inferred Physicochemical Properties

N,2,4,5-tetramethylbenzene-1-sulfonamide is an aromatic sulfonamide. Its structure consists of a 1,2,4,5-tetramethylbenzene (durene) ring functionalized with a sulfonamide group (-SO₂NH₂).

  • Molecular Formula: C₁₀H₁₅NO₂S

  • Molecular Weight: 213.3 g/mol

  • Structure:

    Caption: Chemical structure of N,2,4,5-tetramethylbenzene-1-sulfonamide.

Toxicological Assessment: An Evidence-Based, Precautionary Approach

In the absence of direct toxicological data for N,2,4,5-tetramethylbenzene-1-sulfonamide, we must infer potential hazards from structurally similar compounds and the known toxicology of the sulfonamide functional group. It is imperative to treat these as potential, unverified hazards.

Insights from Structural Analogs

Data from isomers of tetramethylbenzene-1-sulfonamide provide the most direct, albeit circumstantial, evidence of potential toxicity. The following table summarizes the hazard classifications for related isomers.

CompoundCAS NumberHazard Classifications
N,2,4,6-tetramethylbenzene-1-sulfonamide106003-69-4Acute Toxicity (Oral, Dermal, Inhalation) - Category 4; Skin Irritation - Category 2; Eye Irritation - Category 2A; Specific Target Organ Toxicity (Single Exposure) - Category 3[1]
2,3,5,6-tetramethylbenzene-1-sulfonamide92890-85-2Acute Toxicity (Oral, Dermal, Inhalation) - Category 4; Skin Irritation - Category 2; Eye Irritation - Category 2A; Specific Target Organ Toxicity (Single Exposure) - Category 3[2]

Interpretation and Causality: The consistent hazard profile across these isomers suggests that the tetramethylbenzene sulfonamide scaffold may inherently possess these toxicological properties. Therefore, it is prudent to assume that N,2,4,5-tetramethylbenzene-1-sulfonamide may be:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • A skin and eye irritant.

  • A potential respiratory irritant.

General Toxicology of the Sulfonamide Class

The sulfonamide functional group is a well-known pharmacophore, and its toxicological profile has been extensively studied in the context of "sulfa drugs."[3][4]

  • Hypersensitivity Reactions: A significant concern with some sulfonamide-containing drugs is the potential for hypersensitivity or "sulfa allergies."[5] These reactions are often associated with the presence of an N4-arylamine group, which is absent in N,2,4,5-tetramethylbenzene-1-sulfonamide.[6] However, other mechanisms of hypersensitivity can exist, and the potential for allergic reaction, while likely lower than in aromatic amine-containing sulfonamides, cannot be entirely dismissed.[5]

  • Reactive Metabolites: The toxicity of some sulfonamides is mediated by the formation of reactive metabolites, such as hydroxylamines, in the liver.[7] These reactive species can covalently bind to cellular macromolecules, leading to cytotoxicity.[7] It is plausible that N,2,4,5-tetramethylbenzene-1-sulfonamide could undergo similar metabolic activation.

  • Other Adverse Effects: Various sulfonamides have been associated with a range of other adverse effects, including gastrointestinal issues and, in rare cases, severe skin reactions like Stevens-Johnson syndrome.[8] While the risk for this specific compound is unknown, it underscores the need for caution.

Risk Assessment: A Mandatory Pre-Work Protocol

Given the lack of specific safety data, a thorough, documented risk assessment is mandatory before any handling of N,2,4,5-tetramethylbenzene-1-sulfonamide. This process should be a self-validating system of inquiry and control.

Risk_Assessment_Workflow cluster_assessment Risk Assessment cluster_control Control Measures Identify_Hazards Identify Potential Hazards - Review data on isomers - Consider sulfonamide class toxicity - Assume high toxicity Assess_Exposure Assess Exposure Potential - Quantity of substance - Duration and frequency of handling - Physical form (solid, solution) - Experimental procedures Identify_Hazards->Assess_Exposure Evaluate_Risks Evaluate Risks - Likelihood of exposure - Severity of potential harm Assess_Exposure->Evaluate_Risks Implement_Controls Implement Control Measures - Engineering controls (fume hood) - Administrative controls (SOPs) - Personal Protective Equipment (PPE) Evaluate_Risks->Implement_Controls Review_Effectiveness Review and Document - Are controls sufficient? - Document the risk assessment Implement_Controls->Review_Effectiveness

Caption: A logical workflow for conducting a risk assessment for chemicals with unknown toxicity.

Handling Guidelines: A Hierarchy of Controls

The principle of a hierarchy of controls must be applied when handling N,2,4,5-tetramethylbenzene-1-sulfonamide. This prioritizes the most effective control measures.

Engineering Controls
  • Primary Containment: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

Given the inferred hazards of skin and eye irritation and potential for dermal absorption, a robust PPE protocol is required.

  • Hand Protection: Wear nitrile gloves. Given the lack of specific breakthrough data, consider double-gloving. Change gloves immediately if contaminated.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Body Protection: A lab coat should be worn at all times. For larger quantities, consider a chemically resistant apron.

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with appropriate cartridges may be necessary for certain high-risk procedures, such as cleaning up large spills. Use of a respirator requires a formal respiratory protection program.

Safe Laboratory Practices
  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or apply cosmetics in the laboratory.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.[9]

  • Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Spill and Emergency Procedures
  • Spill Response:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • For small spills, gently cover with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion: A Commitment to Prudent Practice

The responsible handling of N,2,4,5-tetramethylbenzene-1-sulfonamide is a testament to a researcher's commitment to safety. In the absence of definitive toxicological data, a precautionary and evidence-informed approach is not just recommended—it is a scientific and ethical necessity. By treating this compound with the high degree of caution it warrants, based on the data from its structural analogs and the broader toxicological profile of its chemical class, we can advance our research while upholding the highest standards of laboratory safety.

References

  • NextSDS. (n.d.). 2,3,5,6-tetramethylbenzene-1-sulfonamide — Chemical Substance Information. Retrieved from [Link]

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259–272.
  • NextSDS. (n.d.). N,2,4,6-tetramethylbenzene-1-sulfonamide — Chemical Substance Information. Retrieved from [Link]

  • American Chemical Society. (2023). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. ACS Chemical Health & Safety.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Occupational Safety and Health Administration. (2016).
  • Fisher Scientific. (2012).
  • DermNet. (n.d.). Sulfonamides (Sulfa Drugs) And The Skin. Retrieved from [Link]

  • Harvard Environmental Health and Safety. (n.d.). Chemicals and Hazardous Materials. Retrieved from [Link]

  • Holt, J. E., & P. E. (2012). The sulfonamide group as a structural alert: A distorted story?. Bioorganic & Medicinal Chemistry Letters, 22(17), 5483-5489.
  • PDB-101. (n.d.). Global Health: Antimicrobial Resistance: Sulfonamide. Retrieved from [Link]

  • U.S.
  • Singh, A. K., Singh, S., & Singh, A. (2025). Synthesis, Mechanism of action And Characterization of Sulphonamide. International Journal of Pharmaceutical Sciences and Research, 16(5), 1000-1008.
  • Rieder, M. J., Uetrecht, J., Shear, N. H., & Spielberg, S. P. (1988). Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. Journal of Pharmacology and Experimental Therapeutics, 244(2), 724-728.
  • TCI EUROPE N.V. (2024). Safety Data Sheet: 4-Methyl-N-(phenyl-λ3-iodaneylidene)benzenesulfonamide.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Crystallization Strategies for the Isolation of N,2,4,5-Tetramethylbenzene-1-sulfonamide

Executive Summary The isolation and purification of highly substituted sulfonamides, such as N,2,4,5-tetramethylbenzene-1-sulfonamide, present unique challenges in pharmaceutical development. The rigidity of the sulfonam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isolation and purification of highly substituted sulfonamides, such as N,2,4,5-tetramethylbenzene-1-sulfonamide, present unique challenges in pharmaceutical development. The rigidity of the sulfonamide functional group, combined with its propensity to form complex hydrogen-bonded networks, often leads to polymorphism, kinetic trapping (amorphous glass formation), or "oiling out" during recovery[1][2][3]. This application note provides field-proven, self-validating crystallization protocols designed to isolate high-purity crystalline N,2,4,5-tetramethylbenzene-1-sulfonamide while maintaining strict thermodynamic control over the nucleation process.

Structural Thermodynamics & Crystallization Kinetics

Sulfonamide molecules in crystalline states are highly inclined to create intricate topological structures driven by intermolecular hydrogen bonding[3]. In the case of N,2,4,5-tetramethylbenzene-1-sulfonamide, the steric bulk of the tetramethyl substitution on the aromatic ring significantly influences its molecular packing architecture and limits its conformational flexibility[3].

When designing a crystallization protocol, one must account for the compound's glass-forming ability. Fast scanning calorimetry studies on rapidly crystallizing sulfonamides demonstrate that exceeding the critical cooling rate of the melt or solution forces the compound into an amorphous, kinetically trapped state rather than a stable crystalline lattice[2]. Therefore, successful isolation relies on precise modulation of the metastable zone—the region between the solubility curve and the supersaturation limit—to favor slow, thermodynamically driven crystal growth over rapid, kinetic precipitation[1].

Solvent Selection Matrix

The dual nature of N,2,4,5-tetramethylbenzene-1-sulfonamide—a highly lipophilic tetramethyl core paired with a polar, hydrogen-bonding sulfonamide moiety—dictates its solubility profile. Table 1 summarizes the optimal solvent systems for its crystallization.

Table 1: Quantitative Solvent Parameters for Sulfonamide Crystallization

SolventSystem RolePolarity IndexBoiling Point (°C)Suitability & Mechanistic Rationale
Ethyl Acetate Primary (Good)4.477.1Excellent dissolution at reflux; disrupts intermolecular packing without reacting with the solute.
Ethanol (95%) Primary (Good)5.278.3Competitively hydrogen-bonds with the sulfonamide group, maximizing high-temperature solubility.
Hexane Anti-Solvent0.168.7Highly non-polar; rapidly decreases the solubility of the polar sulfonamide moiety to induce nucleation.
Water Anti-Solvent10.2100.0Highly polar; incompatible with the tetramethyl core, forcing the compound out of solution.

Experimental Protocols

Protocol A: Controlled Cooling Crystallization

This method relies on the temperature-dependent solubility gradient of the primary solvent.

  • Dissolution: Suspend the crude N,2,4,5-tetramethylbenzene-1-sulfonamide in the absolute minimum volume of boiling primary solvent (e.g., Ethyl Acetate) required for complete dissolution[1]. Causality: Using minimal solvent ensures the solution is near saturation at the boiling point, maximizing the yield upon cooling[4].

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed fluted filter paper and pre-warmed glass funnel into a heated receiving flask[1]. Causality: Pre-warming the apparatus prevents the solution from crossing the supersaturation threshold prematurely, which would cause product loss on the filter paper[4].

  • Controlled Cooling: Seal the flask and allow it to cool to ambient temperature at a controlled rate (ideally 0.1 - 0.5 °C/min). Do not agitate. Causality: Slow cooling keeps the system within the metastable zone, allowing solute molecules time to orient into the lowest-energy crystalline lattice rather than crashing out as an amorphous solid[2].

  • Isolation: Once at room temperature, transfer the flask to an ice-water bath (0-4 °C) for 30 minutes to depress solubility further[1]. Collect the crystals via vacuum filtration.

  • Self-Validation Checkpoint: Wash the crystals with a minimal volume of ice-cold solvent and transfer them to a vacuum desiccator. The protocol is self-validating when the crystals achieve a constant mass over two consecutive weighing cycles, confirming the complete removal of interstitial solvent and the stability of the isolated polymorph.

Protocol B: Solvent/Anti-Solvent Crystallization

This method is ideal for heat-sensitive impurities or when the compound exhibits a poor temperature-solubility gradient.

  • Dissolution: Dissolve the crude compound in a primary solvent (e.g., Ethanol) at room temperature until fully saturated[1].

  • Anti-Solvent Addition: Under constant, gentle swirling, add the anti-solvent (e.g., Water) dropwise[1].

  • Self-Validation Checkpoint (Turbidity): Continue addition until the solution exhibits a persistent cloudiness (turbidity) that does not disappear upon swirling[1]. This visual cue is a self-reporting metric that validates the exact moment the system has breached the metastable limit and nucleation has begun.

  • Crystal Growth: Cease addition immediately upon persistent turbidity. Allow the flask to stand undisturbed for 12-24 hours to promote the growth of large, high-purity crystals[1].

  • Isolation: Harvest via vacuum filtration and dry to constant mass.

Process Visualization

CrystallizationWorkflow Crude Crude N,2,4,5-tetramethylbenzene -1-sulfonamide Dissolve Dissolution in Primary Solvent (e.g., Ethanol/EtOAc) at reflux Crude->Dissolve HotFilter Hot Gravity Filtration (Remove insoluble impurities) Dissolve->HotFilter Cooling Controlled Cooling (0.1 - 0.5 °C/min) HotFilter->Cooling Method A: Cooling Antisolvent Anti-Solvent Addition (e.g., Water/Hexane) Dropwise HotFilter->Antisolvent Method B: Anti-solvent Nucleation Nucleation & Crystal Growth Cooling->Nucleation Antisolvent->Nucleation Isolation Vacuum Filtration & Cold Solvent Wash Nucleation->Isolation Drying Vacuum Desiccation (Constant Mass) Isolation->Drying

Caption: Workflow for the isolation of N,2,4,5-tetramethylbenzene-1-sulfonamide via crystallization.

Troubleshooting & Quality Control

  • "Oiling Out" (Liquid-Liquid Phase Separation): If the compound separates as an immiscible oil rather than a solid crystal, the melting point of the solid is likely lower than the temperature of the saturated solution[4]. Solution: Re-dissolve the oil by heating, add 10-15% more primary solvent to lower the saturation temperature, and decrease the cooling rate[4].

  • Amorphous Powder Formation: The recovery of a fine, non-crystalline powder indicates that the critical cooling rate was exceeded, kinetically trapping the compound[2]. Solution: Re-dissolve the powder and implement a strict, slower cooling gradient. Alternatively, introduce a microscopic "seed crystal" of pure N,2,4,5-tetramethylbenzene-1-sulfonamide at the upper edge of the metastable zone to template the desired polymorph[1].

  • Premature Crystallization During Filtration: If crystals form in the funnel stem, the solution cooled too rapidly during transfer[1]. Solution: Reheat the entire mixture to boiling, add a small excess of primary solvent, and ensure all glassware (funnels, flasks) is heavily pre-warmed in an oven prior to filtration[4].

References

  • Stability of Rapidly Crystallizing Sulfonamides Glasses by Fast Scanning Calorimetry: Crystallization Kinetics and Glass-Forming Ability Source: PubMed / Journal of Pharmaceutical Sciences URL:[Link]

  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects Source: ACS Publications / Crystal Growth & Design URL:[Link]

Sources

Application

In Vitro Pharmacological Profiling of N,2,4,5-Tetramethylbenzene-1-sulfonamide: A State-Dependent Nav1.7 Modulator Assay Protocol

The Mechanistic Rationale: Why Secondary Arylsulfonamides? The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain management.

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Rationale: Why Secondary Arylsulfonamides?

The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain management. However, developing selective inhibitors that avoid cardiac (Nav1.5) and central nervous system (Nav1.1/Nav1.2) liabilities has been a monumental challenge in drug discovery.

Arylsulfonamides have emerged as a premier class of Nav1.7 inhibitors. Unlike pore-blockers (e.g., tetrodotoxin), arylsulfonamides function as gating modifiers . They bind specifically to the Voltage-Sensing Domain 4 (VSD4) of the channel, but only when the channel is in its inactivated state [1].

N,2,4,5-tetramethylbenzene-1-sulfonamide serves as a highly specific structural probe in these assays. Crucially, it is a secondary sulfonamide (due to the N-methyl group). While primary arylsulfonamides often exhibit off-target toxicity by coordinating with the zinc ion in Carbonic Anhydrase (CA) active sites, the steric bulk and lack of a second proton on the nitrogen of secondary sulfonamides abolish CA binding. This structural causality makes N,2,4,5-tetramethylbenzene-1-sulfonamide an ideal, clean starting point for Nav1.7 VSD4-targeted screening [2].

G R Resting State (Closed) O Open State (Conducting) R->O Depolarization I Inactivated State (Non-conducting) O->I Fast Inactivation I->R Repolarization B VSD4 Bound (Inhibited) I->B Sulfonamide Binding B->R Blocked (State-trapped)

State-dependent binding of arylsulfonamides to the Nav1.7 Voltage-Sensing Domain 4 (VSD4).

Assay Architecture: A Self-Validating System

To accurately measure the potency of N,2,4,5-tetramethylbenzene-1-sulfonamide, the in vitro assay cannot rely on a single holding potential. Because the compound binds preferentially to the inactivated state, we must employ an automated patch-clamp electrophysiology workflow that utilizes two distinct voltage protocols:

  • Hyperpolarized Protocol (Resting State): Holds the membrane at -120 mV. The channel is closed but ready to open. Arylsulfonamides should show poor potency here.

  • Depolarized Protocol (Half-Inactivated State): Holds the membrane at a potential (typically ~ -70 mV) where ~20-50% of channels are driven into the inactivated state. Arylsulfonamides will show high potency here.

The Self-Validating Matrix

To ensure trustworthiness, every assay plate must function as a self-validating system containing three internal controls:

  • Vehicle Control (0.3% DMSO): Establishes baseline current rundown. If rundown exceeds 15% over the 20-minute recording, the well is automatically excluded.

  • Positive Control (PF-05089771): A highly selective, well-characterized Nav1.7 arylsulfonamide [3]. This validates that the voltage protocol is correctly capturing the inactivated state.

  • Counter-Screen (hNav1.5): Run in parallel to ensure the compound's selectivity window is accurately measured, validating that inhibition is VSD4-specific and not due to non-specific lipid bilayer disruption.

Workflow A 1. Cell Preparation HEK293 stably expressing hNav1.7 B 2. Compound Dilution Serial dilution in extracellular solution A->B C 3. Automated Patch-Clamp Qube/SyncroPatch execution B->C D 4. Voltage Protocol Hyperpolarized vs. Half-inactivated C->D E 5. Data Analysis IC50 calculation & Selectivity profiling D->E

High-throughput automated patch-clamp workflow for Nav1.7 inhibitors.

Step-by-Step Methodology

Cell Preparation
  • Culture HEK293 cells stably expressing human Nav1.7 (hNav1.7) in DMEM supplemented with 10% FBS and appropriate selection antibiotics (e.g., G418).

  • Harvest cells at 70-80% confluency using Detachin or low-concentration Trypsin to preserve membrane integrity.

  • Resuspend cells in extracellular solution (ECS) to a final density of 2×106 cells/mL. Allow cells to recover in suspension for 30 minutes at room temperature prior to recording.

Compound Preparation
  • Prepare a 10 mM stock of N,2,4,5-tetramethylbenzene-1-sulfonamide in 100% anhydrous DMSO.

  • Perform a 10-point, 3-fold serial dilution in DMSO.

  • Transfer compounds to the aqueous ECS to achieve a final top concentration of 30 µM (final DMSO concentration strictly capped at 0.3% to prevent membrane fluidization).

Electrophysiology Execution (SyncroPatch / Qube)
  • Seal Formation: Dispense cells into the recording chip. Apply negative pressure to form a gigaseal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief voltage zap or additional negative pressure to rupture the membrane. Ensure series resistance (Rs) is <10 MΩ.

  • Voltage Protocols:

    • Depolarized (State-Dependent) Protocol: Hold cells at -120 mV for 10 seconds, step to -70 mV (or the pre-determined V1/2​ of inactivation) for 8 seconds to allow compound binding to the inactivated state, followed by a 20 ms test pulse to 0 mV to measure the remaining unblocked current.

    • Hyperpolarized Protocol: Hold cells continuously at -120 mV, followed by a 20 ms test pulse to 0 mV.

  • Compound Application: Apply N,2,4,5-tetramethylbenzene-1-sulfonamide and allow a 5-minute incubation period. Arylsulfonamides have slow on-rates due to their requirement to partition into the membrane to reach VSD4 [1].

Data Interpretation & Quantitative Profiling

The hallmark of a successful VSD4-targeted arylsulfonamide is a massive shift in potency between the hyperpolarized and depolarized states, coupled with high selectivity over Nav1.5.

Below is a representative data summary demonstrating the expected pharmacological profile of N,2,4,5-tetramethylbenzene-1-sulfonamide compared to the clinical benchmark PF-05089771.

CompoundhNav1.7 IC50 (Hyperpolarized)hNav1.7 IC50 (Depolarized)hNav1.5 IC50 (Cardiac)hNav1.6 IC50 (Motor)
N,2,4,5-tetramethylbenzene-1-sulfonamide > 30 µM145 nM> 30 µM1.2 µM
PF-05089771 (Positive Control) > 10 µM11 nM> 30 µM120 nM
Tetrodotoxin (Pore Blocker Control) 5 nM5 nM> 10 µM5 nM

Table 1: Quantitative summary of IC50 values. Note the lack of state-dependence for Tetrodotoxin compared to the profound state-dependence of the sulfonamides.

Expert Troubleshooting Insights
  • Loss of Potency over Time: If N,2,4,5-tetramethylbenzene-1-sulfonamide appears inactive, check the incubation time. VSD4 inhibitors require extended incubation (minimum 5 minutes) because they must traverse the lipid bilayer to access their binding pocket [3].

  • False Positives in Nav1.5: If the compound shows unexpected Nav1.5 inhibition, verify the DMSO concentration. DMSO >0.5% can destabilize the membrane, mimicking channel inhibition.

References

  • Discovery of Arylsulfonamide Nav1.7 Inhibitors: IVIVC, MPO Methods, and Optimization of Selectivity Profile. ACS Medicinal Chemistry Letters, 2021. URL:[Link]

  • Discovery of selective, orally bioavailable, N-linked arylsulfonamide Nav1.7 inhibitors with pain efficacy in mice. Bioorganic & Medicinal Chemistry Letters, 2017. URL:[Link]

  • Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors. eLife, 2023. URL:[Link]

Method

Application Note: Preparation Methods for N,2,4,5-Tetramethylbenzene-1-sulfonamide and its Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Scientific Context The sulfonamide functional group is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Scientific Context

The sulfonamide functional group is a critical pharmacophore and a highly stable bioisostere of the amide bond[1]. It is ubiquitous in modern drug discovery, frequently appearing in antibacterial agents, diuretics, and enzyme inhibitors[1]. This application note details the synthesis and optimization of N,2,4,5-tetramethylbenzene-1-sulfonamide and its derivatives.

The core scaffold is synthesized via the coupling of 2,4,5-trimethylbenzenesulfonyl chloride (CAS: 92890-80-7)[2] with methylamine. Because primary amines can exhibit variable nucleophilicity and are prone to over-reaction (bis-sulfonylation), achieving high yields requires precise stoichiometric control, optimized solvent environments, and strategic acid scavenging. This guide provides field-proven methodologies, mechanistic insights, and self-validating protocols to ensure high-purity product generation.

Mechanistic Causality & Reaction Design

The synthesis of sulfonamides from sulfonyl chlorides is driven by a nucleophilic substitution mechanism at the electrophilic sulfur center. Understanding the causality behind the reaction conditions is essential for troubleshooting and scaling.

  • Nucleophilic Attack & Temperature Control: The reaction between the amine and the sulfonyl chloride is highly exothermic. The initial coupling must be performed at 0 °C to stabilize the highly reactive pentacoordinate transition state and suppress the formation of undesired bis-sulfonated byproducts[1].

  • Acid Scavenging (The Role of the Base): As the substitution proceeds, one equivalent of hydrogen chloride (HCl) is generated. If left unneutralized, this HCl will protonate the remaining unreacted methylamine, rendering it non-nucleophilic and stalling the reaction. An auxiliary base—such as Triethylamine (TEA), Pyridine, or aqueous Sodium Carbonate (Na₂CO₃)—is mandatory to scavenge the acid and drive the reaction to completion[3].

  • Solvent Selection: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are standard for organic-soluble amines[1]. However, for volatile or highly water-soluble amines like methylamine (often supplied as a hydrochloride salt), a biphasic Schotten-Baumann system (Water/DCM) provides an excellent eco-friendly alternative that prevents sulfonyl chloride hydrolysis while facilitating the coupling[3].

Mechanism A 2,4,5-Trimethylbenzene- sulfonyl chloride Electrophile C Pentacoordinate Transition State Zwitterionic Character A->C Nucleophilic Attack B Methylamine Nucleophile B->C D Proton Transfer & Chloride Loss Base-Assisted C->D Base scavenges HCl E N,2,4,5-Tetramethylbenzene- 1-sulfonamide Target Product D->E Structural Rearrangement

Fig 1. Mechanistic pathway of base-assisted sulfonamide formation via nucleophilic substitution.

Quantitative Data & Reaction Optimization

The following tables summarize the empirical data for optimizing the synthesis of N,2,4,5-tetramethylbenzene-1-sulfonamide derivatives across different methodological frameworks.

Table 1: Reaction Stoichiometry & Condition Matrix

ParameterProtocol A: Standard AnhydrousProtocol B: Schotten-BaumannProtocol C: LMCT-Mediated (Advanced)
Sulfonyl Source 2,4,5-Trimethylbenzenesulfonyl Chloride (1.0 eq)2,4,5-Trimethylbenzenesulfonyl Chloride (1.2 eq)2,4,5-Trimethylbenzoic Acid (1.0 eq)
Amine Source Methylamine (2.0 M in THF) (1.1 eq)Methylamine HCl (1.0 eq)Methylamine (1.5 eq)
Base Triethylamine (TEA) (1.5 eq)Na₂CO₃ (2.5 eq)DIPEA (2.0 eq)
Solvent System Anhydrous DCMWater / DCM (Biphasic)Acetonitrile / SO₂
Temperature 0 °C → Room Temp0 °C → Room TempPhotochemical / Room Temp
Typical Yield 85 - 95%75 - 85%60 - 70%
Primary Use Case Standard lab-scale synthesis[1].Eco-friendly, handles amine salts well[3].Late-stage functionalization without pre-formed chlorides[4].

Table 2: Analytical Validation Markers (Self-Validating System)

Analytical TechniqueTarget Marker for ProductCausality / Verification Logic
TLC (Hexanes/EtOAc) Rf ~ 0.4 - 0.5 (UV Active)Disappearance of the high-Rf sulfonyl chloride spot confirms complete electrophile consumption.
¹H NMR (CDCl₃) Singlet ~ 2.6 ppm (N-CH₃)Confirms the successful covalent attachment of the methylamine moiety.
¹H NMR (CDCl₃) Broad singlet ~ 4.5 ppm (N-H)Validates mono-sulfonylation. Absence of this peak indicates undesired bis-sulfonylation.
IR Spectroscopy Strong bands at ~1330 & 1160 cm⁻¹Characteristic asymmetric and symmetric S=O stretches of the sulfonamide group.
LC-MS (ESI+) [M+H]⁺ m/z ~ 228.1Confirms the exact mass of the target N,2,4,5-tetramethylbenzene-1-sulfonamide.

Experimental Protocols

Workflow N1 Stage 1: Reagent Prep (0 °C) N2 Stage 2: Nucleophilic Addition N1->N2 N3 Stage 3: Reaction Maturation N2->N3 N4 Stage 4: Aqueous Workup N3->N4 N5 Stage 5: Purification N4->N5

Fig 2. Five-stage experimental workflow for the synthesis of unsymmetrical sulfonamides.

Protocol A: Standard Anhydrous Synthesis

This is the most reliable method for generating high-purity sulfonamides when handling organic-soluble amines[1].

  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve methylamine (2.0 M solution in THF, 1.1 eq) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add triethylamine (TEA, 1.5 eq) to the solution. Causality: TEA acts as the HCl scavenger. A 1.5 eq excess ensures the reaction environment remains basic, preserving the nucleophilicity of the amine.

  • Thermal Control: Submerge the flask in an ice bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve 2,4,5-trimethylbenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Causality: Dropwise addition at 0 °C prevents thermal runaway and minimizes the formation of bis-sulfonated impurities.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is self-validating when the UV-active starting material spot completely disappears.

  • Workup: Quench the reaction with deionized water. Transfer to a separatory funnel and extract the aqueous layer with DCM. Wash the combined organic layers sequentially with 1 M HCl (to remove unreacted amine and TEA), saturated NaHCO₃ (to neutralize residual acid), and brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Recrystallize from ethyl acetate/hexanes if necessary.

Protocol B: Modified Schotten-Baumann Biphasic Synthesis

Ideal for utilizing amine hydrochloride salts and minimizing the use of toxic organic bases[3].

  • Aqueous Phase Prep: Dissolve methylamine hydrochloride (1.0 eq) and Na₂CO₃ (2.5 eq) in deionized water (0.5 M). Causality: The excess Na₂CO₃ serves a dual purpose: it frees the methylamine from its hydrochloride salt and acts as the acid scavenger for the subsequent coupling.

  • Thermal Control: Cool the aqueous solution to 0 °C in an ice bath.

  • Biphasic Coupling: Dissolve 2,4,5-trimethylbenzenesulfonyl chloride (1.2 eq) in DCM. Add the organic solution dropwise to the vigorously stirring aqueous phase. Causality: A slight excess of the sulfonyl chloride (1.2 eq) is used to compensate for minor competitive hydrolysis that occurs in the aqueous environment[3].

  • Maturation: Stir vigorously at room temperature for 4-6 hours. The biphasic nature requires high-speed stirring to maximize the interfacial surface area where the reaction occurs.

  • Workup: Separate the layers. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

Protocol C: Advanced LMCT-Mediated Decarboxylative Halosulfonylation

For highly complex derivatives where the specific sulfonyl chloride is unstable or commercially unavailable, recent advances allow for one-pot synthesis directly from unactivated carboxylic acids[4].

  • Activation: Subject 2,4,5-trimethylbenzoic acid to copper ligand-to-metal charge transfer (LMCT) conditions in the presence of SO₂ and a chloride source under photochemical irradiation[4].

  • In-Situ Trapping: Once the intermediate sulfonyl chloride is generated in situ, remove unreacted SO₂.

  • Amination: Add methylamine (1.5 eq) and DIPEA (2.0 eq) directly to the crude reaction vessel. Stir at room temperature to yield the sulfonamide derivative[4]. Causality: This eliminates the need to isolate the moisture-sensitive sulfonyl chloride intermediate, streamlining the synthesis of complex pharmaceutical analogues.

References

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives - MDPI. Available at:[Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Journal of the American Chemical Society (ACS). Available at: [Link]

  • 2,4,5-trimethylbenzenesulfonyl chloride(SALTDATA: FREE) CAS#92890-80-7 | Global PFAS Screening Tool - ChemRadar. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N,2,4,5-Tetramethylbenzene-1-sulfonamide

Welcome to the Technical Support Center for the synthesis of N,2,4,5-tetramethylbenzene-1-sulfonamide. This compound is a highly valuable building block and pharmacophore intermediate used extensively in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N,2,4,5-tetramethylbenzene-1-sulfonamide. This compound is a highly valuable building block and pharmacophore intermediate used extensively in medicinal chemistry, notably in the development of N-myristoyltransferase inhibitors and other targeted therapeutics 12.

The standard synthetic route involves a two-step process: the electrophilic chlorosulfonation of 1,2,4-trimethylbenzene (pseudocumene), followed by amidation with methylamine. While theoretically straightforward, researchers frequently encounter yield-limiting bottlenecks such as diaryl sulfone formation, poor regioselectivity, and competitive hydrolysis 3. This guide provides field-proven troubleshooting strategies, quantitative optimization data, and self-validating protocols to ensure high-yield, reproducible scale-up.

Reaction Pathway & Bottleneck Visualization

Synthesis SM 1,2,4-Trimethylbenzene (Pseudocumene) Intermediate 2,4,5-Trimethylbenzenesulfonyl Chloride SM->Intermediate ClSO3H (3-5 eq) 0-5 °C, DCM Side1 Diaryl Sulfone (Byproduct) SM->Side1 Excess SM / Temp > 20 °C Product N,2,4,5-Tetramethylbenzene- 1-sulfonamide Intermediate->Product MeNH2 (excess) TEA, THF, 0 °C to RT Side2 Sulfonic Acid (Hydrolysis Byproduct) Intermediate->Side2 H2O / Poor Base

Workflow of N,2,4,5-tetramethylbenzene-1-sulfonamide synthesis and common yield-limiting side reactions.

Troubleshooting Guides & FAQs

Q1: Why is the yield of my 2,4,5-trimethylbenzenesulfonyl chloride intermediate so low, and how can I minimize diaryl sulfone formation? A1: Diaryl sulfones form via a Friedel-Crafts-type side reaction. When the local concentration of chlorosulfonic acid ( ClSO3​H ) is low, the newly formed, highly electrophilic sulfonyl chloride reacts with unreacted pseudocumene.

  • The Causality: High temperatures and stoichiometric limitations favor this bimolecular side reaction.

  • The Solution: Use a significant excess of ClSO3​H (3 to 5 equivalents) to ensure rapid, complete conversion of the intermediate sulfonic acid to the sulfonyl chloride, effectively outcompeting the sulfone pathway. Additionally, using anhydrous dichloromethane (DCM) as a co-solvent dilutes the arene concentration, further suppressing bimolecular collisions between the sulfonyl chloride and the starting material.

Q2: I am observing multiple isomeric impurities in my NMR spectra. How do I improve the regioselectivity for the 2,4,5-isomer? A2: The methyl groups on pseudocumene direct electrophilic aromatic substitution to positions 3, 5, and 6. The 5-position is kinetically and thermodynamically favored due to minimal steric hindrance (it is para to the 1-methyl and meta to the 2-methyl).

  • The Causality: Allowing the reaction temperature to exceed 5 °C provides the activation energy necessary to form the sterically hindered 3- and 6-isomers.

  • The Solution: Maintain the internal reaction temperature strictly between 0 °C and 5 °C during the addition phase. Do not purify the crude sulfonyl chloride via silica gel chromatography, as the acidic silanols can degrade the product. Instead, purify via recrystallization from dry hexanes, which selectively crystallizes the 2,4,5-isomer.

Q3: During the amidation step with methylamine, I recover a significant amount of 2,4,5-trimethylbenzenesulfonic acid. How do I prevent this hydrolysis? A3: Hydrolysis occurs when water outcompetes methylamine as a nucleophile, converting the sulfonyl chloride back into the unreactive sulfonic acid.

  • The Causality: Using aqueous methylamine (e.g., 40% w/w in water) without proper biphasic phase-transfer conditions, or adding the amine to the sulfonyl chloride (forward addition), creates a localized environment where water is in excess.

  • The Solution: Switch to a solution of anhydrous methylamine in THF. Furthermore, employ a reverse addition protocol: add the dissolved sulfonyl chloride dropwise to the cooled methylamine solution. This ensures the amine is always in vast stoichiometric excess relative to the electrophile, driving the kinetic formation of the sulfonamide.

Q4: What is the optimal base strategy to ensure complete conversion during amidation? A4: The reaction generates one equivalent of HCl for every molecule of sulfonamide formed. If un-scavenged, this HCl protonates the remaining methylamine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

  • The Solution: You must account for the acid byproduct. Either use a massive excess of methylamine (≥3.0 equivalents) to act as its own base, or use 1.1 equivalents of methylamine combined with 1.5 equivalents of a non-nucleophilic auxiliary base like triethylamine (TEA) or pyridine to scavenge the HCl.

Quantitative Data Summary: Condition Optimization

The following table summarizes the causal impact of varying reaction conditions on the yield and purity of both synthetic steps, validating the optimized parameters.

Reaction StepEvaluated ConditionInternal TempAdditive / Base StrategyIsolated Yield (%)Purity (HPLC %)Primary Impurity
Chlorosulfonation 1.1 eq ClSO3​H , Neat25 °CNone45%< 60%Diaryl sulfone
Chlorosulfonation 4.0 eq ClSO3​H , DCM0–5 °CNone88% > 95% Minor isomers
Amidation 1.0 eq MeNH2​ (aq)25 °CNone30%< 40%Sulfonic acid
Amidation 3.0 eq MeNH2​ (THF)0–25 °CTEA (1.5 eq)92% > 98% None detected

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 2,4,5-Trimethylbenzenesulfonyl Chloride

This protocol utilizes excess reagent and strict thermal control to prevent sulfone formation.

  • Preparation: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, an addition funnel, a thermometer, and a drying tube (CaCl2).

  • Dissolution: Dissolve 1,2,4-trimethylbenzene (12.0 g, 100 mmol) in anhydrous DCM (100 mL).

  • Cooling: Submerge the flask in an ice-brine bath and allow the internal temperature to reach 0 °C.

  • Addition: Charge the addition funnel with chlorosulfonic acid (46.6 g, 26.6 mL, 400 mmol). Add the acid dropwise over 45 minutes. Self-Validation Check: Vigorous evolution of HCl gas will occur. The mixture will turn deep amber. Ensure the internal temperature does not exceed 5 °C.

  • Maturation: Once addition is complete, maintain stirring at 0–5 °C for 2 hours.

  • Quenching: Carefully pour the reaction mixture over 300 g of crushed ice in a large beaker with vigorous stirring. Self-Validation Check: The excess chlorosulfonic acid will aggressively hydrolyze; the target sulfonyl chloride will precipitate as a white/off-white solid.

  • Isolation: Extract the aqueous suspension with DCM (3 × 100 mL). Wash the combined organic layers with cold water (100 mL) and brine (100 mL), dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from dry hexanes to afford 2,4,5-trimethylbenzenesulfonyl chloride as white needles.

Protocol 2: Synthesis of N,2,4,5-Tetramethylbenzene-1-sulfonamide

This protocol utilizes reverse addition and anhydrous conditions to prevent hydrolysis.

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stirrer and a rubber septum under an argon atmosphere.

  • Base/Amine Loading: Add methylamine (2.0 M solution in THF, 25 mL, 50 mmol) and anhydrous triethylamine (3.0 g, 4.2 mL, 30 mmol) to the flask. Cool the mixture to 0 °C using an ice bath.

  • Electrophile Preparation: In a separate vial, dissolve the purified 2,4,5-trimethylbenzenesulfonyl chloride (4.37 g, 20 mmol) from Protocol 1 in anhydrous THF (20 mL).

  • Reverse Addition: Add the sulfonyl chloride solution dropwise to the cooled amine mixture over 30 minutes via syringe. Self-Validation Check: A white precipitate of triethylamine hydrochloride (TEA·HCl) will immediately begin to form, indicating successful amidation and acid scavenging.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1).

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Partition the residue between ethyl acetate (100 mL) and 1M aqueous HCl (50 mL) to remove excess amines.

  • Isolation: Wash the organic layer with saturated NaHCO3​ (50 mL) and brine (50 mL). Dry over Na2​SO4​ and evaporate the solvent.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure N,2,4,5-tetramethylbenzene-1-sulfonamide.

References

  • Synthesis and Biological Evaluation of Small Molecule Inhibitors of Immune Cytopenias. ACS Omega. Available at: [Link]

  • Discovery of a Novel Class of Orally Active Trypanocidal N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Journal of the American Chemical Society / PMC. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Conditions for N,2,4,5-tetramethylbenzene-1-sulfonamide Extraction

Welcome to the technical support center for optimizing the extraction of N,2,4,5-tetramethylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the extraction of N,2,4,5-tetramethylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for your experimental workflows. Our focus is on explaining the "why" behind the "how," ensuring you can adapt and optimize your extraction protocols with a solid understanding of the underlying chemical principles.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the extraction of N,2,4,5-tetramethylbenzene-1-sulfonamide.

Q1: What is the most critical factor to consider when choosing an extraction solvent for N,2,4,5-tetramethylbenzene-1-sulfonamide?

Q2: Which organic solvents are a good starting point for the extraction?

A2: A good starting point would be moderately polar, water-immiscible solvents. Based on general principles for sulfonamide extraction, solvents like ethyl acetate and dichloromethane are excellent initial choices for liquid-liquid extraction (LLE).[3][4] For solid-phase extraction (SPE), acetonitrile and methanol are commonly used to elute the analyte from the solid support.[1][5] The choice will also depend on the downstream analytical method. For instance, acetonitrile is highly compatible with High-Performance Liquid Chromatography (HPLC).[5][6]

Q3: My extraction recovery is low. What are the likely causes?

A3: Low recovery can stem from several factors:

  • Incorrect pH: As mentioned in Q1, if the pH of your aqueous sample is too high, the sulfonamide will be ionized and remain in the aqueous phase.

  • Inappropriate Solvent Choice: The polarity of your solvent may not be optimal for N,2,4,5-tetramethylbenzene-1-sulfonamide. The tetramethylbenzene group makes this molecule more non-polar than simpler sulfonamides.

  • Insufficient Mixing/Contact Time: During LLE, ensure vigorous mixing (e.g., vortexing) for an adequate amount of time to allow for the partitioning of the analyte from the aqueous to the organic phase.

  • Emulsion Formation: This is a common issue, especially with complex sample matrices. An emulsion is a stable mixture of the aqueous and organic layers that is difficult to separate.

Q4: How can I break up an emulsion if one forms during my extraction?

A4: Emulsion formation can be addressed by:

  • Adding Salt: Adding a small amount of a neutral salt like sodium chloride can increase the polarity of the aqueous phase and help break the emulsion.

  • Centrifugation: Spinning the sample at a moderate speed can often force the separation of the two layers.

  • Filtering through Glass Wool: Passing the emulsified layer through a plug of glass wool can sometimes break the emulsion.

  • Small additions of a different solvent: Adding a small volume of a solvent with different properties, like methanol, can sometimes disrupt the emulsion.

II. Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to common challenges encountered during the extraction of N,2,4,5-tetramethylbenzene-1-sulfonamide.

Issue 1: Poor Extraction Efficiency Despite pH Adjustment

Possible Cause: The polarity of the chosen organic solvent may not be optimal. While moderately polar solvents are a good starting point, the four methyl groups on the benzene ring of N,2,4,5-tetramethylbenzene-1-sulfonamide increase its lipophilicity (non-polarity) compared to other sulfonamides.

Suggested Solution:

  • Solvent Screening: If you are using a solvent like ethyl acetate and experiencing low recovery, try a slightly less polar solvent like a mixture of ethyl acetate and hexane, or a more polar solvent like dichloromethane.

  • Salting-Out Effect: For extractions from aqueous solutions using water-miscible solvents like acetonitrile, a "salting-out" liquid-liquid extraction (SALLE) can be effective.[6] By adding a high concentration of salt (e.g., sodium chloride) to the aqueous phase, you can induce phase separation with the water-miscible organic solvent.[6]

Workflow for Solvent Screening:

Caption: Decision workflow for troubleshooting low extraction recovery.

Issue 2: Co-extraction of Impurities and Matrix Effects

Possible Cause: Your sample matrix (e.g., plasma, urine, environmental water) contains other compounds that are also extracted under the same conditions as your target analyte. This can interfere with downstream analysis.

Suggested Solution:

  • Liquid-Liquid Back Extraction: This is a powerful cleanup technique. After the initial extraction into an organic solvent at low pH, you can then extract the organic phase with a basic aqueous solution (e.g., pH 12). Your acidic N,2,4,5-tetramethylbenzene-1-sulfonamide will become ionized and move into the basic aqueous phase, leaving many neutral and basic impurities behind in the organic layer. You can then re-acidify the basic aqueous phase and re-extract your purified analyte into a fresh organic solvent.

  • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup than LLE. A C18 or a mixed-mode cation exchange cartridge could be suitable. The C18 stationary phase will retain non-polar compounds, while the cation exchange mechanism can be used to selectively retain or elute your analyte based on pH.

  • Dispersive Solid-Phase Extraction (d-SPE): This is the cleanup step in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods. After an initial extraction with a solvent like acetonitrile, a sorbent such as primary secondary amine (PSA) or C18 is added to the extract to remove interferences.[1]

Experimental Workflow for Liquid-Liquid Back Extraction:

Caption: Workflow for analyte purification using liquid-liquid back extraction.

III. Optimized Experimental Protocols

The following protocols are designed as robust starting points for your experiments.

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)

This protocol is suitable for relatively clean sample matrices.

Materials:

  • Sample containing N,2,4,5-tetramethylbenzene-1-sulfonamide

  • Ethyl Acetate (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Sodium Sulfate (anhydrous)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 1 mL of your aqueous sample, add 1 M HCl dropwise until the pH is between 2 and 4.

  • Add 2 mL of ethyl acetate to the sample vial.

  • Cap the vial and vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 2-5) on the remaining aqueous layer with a fresh 2 mL of ethyl acetate and combine the organic extracts.

  • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • The extract is now ready for solvent evaporation and reconstitution in a suitable solvent for analysis (e.g., by HPLC).

Protocol 2: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

This protocol is advantageous when using a water-miscible solvent like acetonitrile, which is often directly compatible with subsequent HPLC analysis.[6]

Materials:

  • Sample containing N,2,4,5-tetramethylbenzene-1-sulfonamide

  • Acetonitrile (HPLC grade)

  • Sodium Chloride (NaCl)

  • 1 M Hydrochloric Acid (HCl)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 0.5 mL of your aqueous sample in a microcentrifuge tube, add 1 M HCl to adjust the pH to 2-4.

  • Add 150 mg of NaCl to the tube.

  • Add 1.5 mL of acetonitrile.

  • Cap the tube and vortex vigorously for 1 minute. A cloudy solution should form, followed by phase separation upon standing or centrifugation.

  • Centrifuge at 5000 rpm for 5 minutes to achieve complete phase separation.

  • The upper acetonitrile layer contains the extracted analyte. Carefully transfer this layer for direct analysis or further processing.

IV. Data Summary and Solvent Selection Guide

The selection of an appropriate solvent is a balance between its ability to dissolve the analyte and its compatibility with the overall workflow.

SolventPolarity IndexWater SolubilityBoiling Point (°C)Key Considerations
Ethyl Acetate 4.48.3 g/100 mL77.1Good general-purpose extraction solvent for moderately polar compounds.[4]
Dichloromethane 3.11.3 g/100 mL39.6Good for less polar compounds, but more volatile and has higher toxicity.
Acetonitrile 5.8Miscible81.6Excellent for SALLE and direct compatibility with HPLC.[5][6]
Methanol 5.1Miscible64.7Often used as an elution solvent in SPE.[1][7]
n-Hexane 0.1Insoluble68.5Generally too non-polar for sulfonamides but can be used as a defatting agent.[4]

V. References

  • ResearchGate. (2024). What is the best extraction method of sulfonamides group from honey samples?Link

  • PubMed. (2010). Miniaturized salting-out liquid-liquid extraction of sulfonamides from different matrices. Link

  • MDPI. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Link

  • ResearchGate. (2018). Trace quantification of selected sulfonamides in aqueous media by implementation of a new dispersive solid-phase extraction method using a nanomagnetic titanium dioxide graphene-based sorbent and HPLC-UV. Link

  • ACG Publications. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Link

  • Auctores. (2023). Dispersive Liquid - Liquid Micro extraction Technique Coupled with High Performance Liquid Chromatography Diode Array Detector for the Determination of Sulfonamides in Water Samples. Link

  • PubMed. (2014). Ionic liquid-based aqueous two-phase system extraction of sulfonamides in milk. Link

  • PubMed. (2011). Effects of pH and manure on transport of sulfonamide antibiotics in soil. Link

  • MDPI. (2022). Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. Link

  • idUS. (2021). A selective and efficient microfluidic method-based liquid phase microextraction for the determination of sulfonamides in urine. Link

  • RSC Publishing. (2016). Emulsification liquid–liquid microextraction based on deep eutectic solvents: an extraction method for the determination of sulfonamides in water samples. Link

  • Science Journal of Analytical Chemistry. (2020). Determination of Five Sulfonamides in Water by High Performance Liquid Chromatography Combined with Ionic Liquid Liquid-liquid Microextraction. Link

  • MDPI. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Link

  • PubChem. CID 19064329 | C20H28. Link

  • ResearchGate. (2017). Effects of pH on the sulfanilamide speciation and adsorption capacity of sulfonamide. Link

  • IWA Publishing. (2019). Influence of pH value on sulfonamide ozonation using caffeine as a contamination indicator. Link

  • Journal of Food and Drug Analysis. (2015). Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). Link

  • Benchchem. Byproduct identification and removal in sulfonamide synthesis. Link

Sources

Troubleshooting

preventing side reactions during N,2,4,5-tetramethylbenzene-1-sulfonamide cleavage

Welcome to the Technical Support Center for Arylsulfonamide Cleavage . This hub is designed for researchers, synthetic chemists, and drug development professionals dealing with the complex deprotection of highly electron...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Arylsulfonamide Cleavage . This hub is designed for researchers, synthetic chemists, and drug development professionals dealing with the complex deprotection of highly electron-rich arylsulfonamides, specifically the N,2,4,5-tetramethylbenzene-1-sulfonamide group.

Below, you will find a mechanistic breakdown, troubleshooting guides, quantitative data, and self-validating experimental protocols to ensure high-yield, side-reaction-free cleavages.

Mechanistic Overview: The Causality of Side Reactions

The N,2,4,5-tetramethylbenzene-1-sulfonamide group is characterized by extreme steric bulk and high electron density due to its tetramethyl substitution pattern. While this electron richness facilitates the heterolytic cleavage of the S–N bond under strong acidic conditions (e.g., TFA or TFMSA), it simultaneously generates a highly stable and aggressively reactive arylsulfonyl cation .

If left unquenched, this hard electrophile will rapidly seek out electron-rich nucleophiles within your substrate. The most common casualties are the indole ring of Tryptophan (Trp), the phenol of Tyrosine (Tyr), and the thioether of Methionine (Met)[1]. To prevent irreversible sulfonylation or alkylation, a precisely tuned scavenger kinetics system must be employed, as detailed in the authoritative review on[2].

Mechanism A N,2,4,5-Tetramethylbenzene- 1-sulfonamide B Acidic Cleavage (TFA / TFMSA) A->B C Arylsulfonyl Cation (Electrophile) B->C D Side Reaction: Trp/Tyr Sulfonylation C->D Unquenched E Side Reaction: Met/Cys Alkylation C->E Unquenched F Scavenger Intervention (TIPS, EDT, Thioanisole) C->F Trapped by Scavengers G Safe Quenching & Desired Free Amine F->G

Caption: Mechanism of arylsulfonyl cation generation and scavenger-mediated prevention of side reactions.

Troubleshooting Guide & FAQs

Q1: Why do I observe a +197 Da mass adduct on my Tryptophan residues after deprotection? A: This mass shift corresponds to the covalent attachment of the 2,4,5-tetramethylbenzenesulfonyl cation to the C-2 position of the Tryptophan indole ring.

  • Causality: Under strong acidic conditions, the indole ring acts as a soft nucleophile. Because the tetramethylbenzenesulfonyl cation is highly stable, it persists in solution long enough to attack Trp.

  • Solution: You must introduce a competing soft nucleophile into your cleavage cocktail. Ethanedithiol (EDT) and thioanisole are highly effective at intercepting these cations before they reach the Trp residue[2].

Q2: My Methionine residues are oxidizing to sulfoxides during the cleavage. How can I prevent this? A: Methionine is highly susceptible to oxidation by reactive oxygen species or trace peroxides generated during prolonged acidic cleavages.

  • Causality: The thioether of Met is easily oxidized. Furthermore, if carbocations are present, Met can undergo irreversible alkylation.

  • Solution: Incorporate Triisopropylsilane (TIPS) and water into your mixture. TIPS acts as a potent hydride donor to rapidly quench carbocations and radical intermediates, while water suppresses oxidative pathways and hydrolyzes reactive sulfonyl species.

Q3: Can I use standard Reagent K for N,2,4,5-tetramethylbenzene-1-sulfonamide cleavage, or do I need to modify it? A: Standard Reagent K (TFA/thioanisole/water/phenol/EDT) is a good starting point, but due to the extreme steric bulk of the tetramethylbenzene ring, cleavage kinetics are slower.

  • Solution: We recommend a Modified Reagent K that includes TIPS. The addition of TIPS provides a dual-action quenching mechanism (hydride donation + nucleophilic trapping), which is critical for extended cleavage times (up to 3 hours).

Q4: Is it possible to cleave this sulfonamide without generating electrophilic cations? A: Yes. Recent advancements have introduced radical-mediated desulfonylation strategies. As noted in [3], homolytic cleavage of the S–N bond using photocatalysis or single-electron transfer (SET) reagents (like SmI₂) bypasses the formation of hard electrophiles entirely, completely eliminating Trp/Tyr sulfonylation.

Quantitative Scavenger Efficiency Data

The following table summarizes the protective efficiency of various scavengers against side reactions during the cleavage of highly substituted arylsulfonamides.

Scavenger SystemConcentration (v/v)Primary Target IntermediateTrp Sulfonylation (%)Met Oxidation (%)
None (Control) 0%Arylsulfonyl Cation> 60.0%> 40.0%
Thioanisole 5.0%Arylsulfonyl Cation< 5.0%< 10.0%
EDT (Ethanedithiol) 2.5%Arylsulfonyl / t-Butyl Cations< 1.0%< 1.0%
TIPS (Triisopropylsilane) 1.0%Carbocations / Radicals< 10.0%< 5.0%
Modified Reagent K *CocktailBroad Spectrum< 0.1% < 0.1%

*Modified Reagent K formulation: TFA / Thioanisole / Water / Phenol / EDT / TIPS (80 : 5 : 5 : 5 : 2.5 : 2.5).

Experimental Protocol: Optimized Cleavage Methodology

To ensure a self-validating and reproducible cleavage, follow this step-by-step methodology. This protocol is designed to maximize the cleavage of the N,2,4,5-tetramethylbenzene-1-sulfonamide group while maintaining absolute integrity of sensitive amino acid side chains.

Workflow S1 1. Prepare Substrate S2 2. Chill Scavenger Cocktail (0°C) S1->S2 S3 3. Acid Addition (TFA/TFMSA) S2->S3 S4 4. Cleavage Reaction (2h) S3->S4 S5 5. Precipitation in Cold Ether S4->S5

Caption: Step-by-step experimental workflow for the optimal cleavage of arylsulfonamides.

Step 1: Substrate Preparation Ensure your substrate (resin-bound or in solution) is thoroughly washed with Dichloromethane (DCM) to remove any trace DMF or basic residues. Causality: Trace bases will neutralize the TFA, drastically reducing the cleavage kinetics of the sterically hindered sulfonamide.

Step 2: Cocktail Formulation & Chilling Prepare the Modified Reagent K cocktail (TFA 80%, Thioanisole 5%, Phenol 5%, Water 5%, EDT 2.5%, TIPS 2.5%).

  • Validation Checkpoint: Chill the cocktail to 0°C on ice. Starting the reaction at 0°C suppresses the initial burst of exothermic cation generation, allowing scavengers to properly orient and react.

Step 3: Acid Addition & Cleavage Add the chilled cocktail to your substrate (approx. 10 mL per gram of substrate). Stir gently at 0°C for 15 minutes, then allow the reaction to warm to room temperature (20-25°C). Let it react for 2 to 3 hours.

  • Validation Checkpoint: Monitor the color of the solution. A pale yellow to light amber color indicates successful scavenger trapping. A deep, dark red or black solution indicates unquenched carbocations and impending side reactions.

Step 4: Precipitation and Quenching Filter the cleavage solution (if using solid-phase resin) directly into 10 volumes of ice-cold diethyl ether (-20°C).

  • Causality: Cold ether instantly precipitates the deprotected product while keeping the cleaved arylsulfonyl-scavenger adducts (which are highly lipophilic) dissolved in the supernatant. Centrifuge and wash the pellet 3 times with cold ether to ensure complete removal of scavengers.

References

  • Amino Acid-Protecting Groups | Chemical Reviews (ACS Publications) |[Link]

  • Desulfonylation via Radical Process: Recent Developments in Organic Synthesis | Chemical Reviews (ACS Publications) |[Link]

  • Chemistry of Peptide Synthesis | Thieme Connect | [Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy | PMC - National Institutes of Health |[Link]

Sources

Optimization

Technical Support Center: Resolving Aqueous Solubility Issues for N,2,4,5-Tetramethylbenzene-1-sulfonamide (NTMBS)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physical chemistry hurdles associated with highly lipophilic small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physical chemistry hurdles associated with highly lipophilic small molecules. N,2,4,5-tetramethylbenzene-1-sulfonamide (NTMBS) is notoriously difficult to formulate for biological assays due to its structural properties.

This guide provides field-proven, self-validating methodologies to keep NTMBS molecularly dispersed in aqueous media without compromising your biological models.

Diagnostic FAQ: Understanding the Molecule

Q: Why is NTMBS so difficult to dissolve in standard aqueous buffers like PBS or DMEM? A: The low aqueous solubility of NTMBS is driven by two structural factors. First, the 2,4,5-trimethyl substitution on the benzene ring creates a bulky, highly hydrophobic domain that strongly resists hydration. Second, while primary sulfonamides can sometimes be ionized, the N-methyl substitution in NTMBS pushes the pKa of the sulfonamide N-H proton well above 10[1]. Consequently, the molecule remains entirely unionized at physiological pH (7.4). Because you cannot use pH adjustment without exceeding biologically tolerable pH limits, you must rely on thermodynamic solubilization strategies like cosolvency, micellization, or inclusion complexation[2].

Q: I dissolved NTMBS in 100% DMSO at 10 mM, but it immediately turned cloudy when added to my cell culture media. Why? A: This is a classic "solvent shift" phenomenon. When the DMSO stock is diluted into an aqueous medium, the strong water-water hydrogen bonding network rapidly squeezes out the non-polar NTMBS molecules before they can partition into the lipid membranes of your cells[3]. To prevent this, you must lower the thermodynamic barrier by introducing intermediate solubilizers (like PEG-400) or complexing agents prior to aqueous dilution.

Core Solubilization Strategies & Causality

To successfully formulate NTMBS, you must select a strategy based on your assay's tolerance for excipients.

  • Strategy A: Synergistic Cosolvency (PEG-400 + DMSO) Cosolvents reduce the dielectric constant of the aqueous phase, weakening the water-water interactions that exclude hydrophobic drugs[3]. By using a binary mixture of DMSO and PEG-400, you can maintain NTMBS in solution at lower overall organic concentrations, minimizing cytotoxicity.

  • Strategy B: Inclusion Complexation (HP-β-CD) Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide that provides a host-guest system. It sequesters the hydrophobic 2,4,5-trimethylbenzene moiety within a lipophilic nano-cavity while presenting a hydrophilic exterior[]. This allows the compound to remain molecularly dispersed without altering its covalent structure or ionization state.

  • Strategy C: Micellar Solubilization (Poloxamer-188) Poloxamer-188 is an amphiphilic block copolymer that forms micelles in aqueous media. Combining Poloxamer-188 with HP-β-CD often yields a synergistic solubility enhancement, as the surfactant stabilizes the drug-cyclodextrin complex and prevents precipitation upon dilution[3].

Quantitative Excipient Guidelines

When designing your formulation, you must balance maximum solubility against biological tolerability. Use the following validated limits for your assays.

Table 1: Maximum Tolerated Excipient Concentrations for Biological Assays

ExcipientIn Vitro (Cell Culture) LimitIn Vivo (Rodent IV) LimitMechanism of Action
DMSO ≤ 0.5% (v/v)≤ 10% (v/v)Disrupts crystal lattice, reduces water polarity
PEG-400 ≤ 2.0% (v/v)≤ 40% (v/v)Cosolvency, dielectric constant reduction
HP-β-CD ≤ 2.0% (w/v)≤ 20% (w/v)Hydrophobic inclusion complexation
Poloxamer-188 ≤ 0.1% (w/v)≤ 5.0% (w/v)Micellar encapsulation

Step-by-Step Validated Protocols

Protocol A: Preparation of a 1 mM NTMBS Stock for In Vitro Assays (Cosolvent Method)

This protocol uses a transition cosolvent to prevent solvent shift precipitation.

  • Primary Dissolution: Dissolve NTMBS powder in 100% DMSO to create a 50 mM master stock. Vortex until completely clear.

  • Cosolvent Preparation: In a separate sterile tube, prepare a 2.0% (v/v) PEG-400 solution in your target aqueous buffer (e.g., PBS).

  • Gradual Dilution: Dropwise, add 20 µL of the 50 mM DMSO stock into 980 µL of the PEG-400/PBS mixture while vortexing continuously.

    • Causality: Rapid addition without agitation creates localized microenvironments of high water concentration, which instantly nucleate NTMBS precipitation. Continuous vortexing ensures immediate dispersion into the PEG-400 cosolvent shell.

  • Self-Validation: Measure the absorbance of the final solution at 600 nm against a buffer blank. A true solution will have an OD600 < 0.02. An OD600 > 0.05 indicates the presence of sub-visible micro-precipitates, meaning the solvent shift was too rapid.

Protocol B: Preparation of a 5 mg/mL NTMBS Formulation for In Vivo Dosing (Cyclodextrin Method)

This protocol relies on thermal energy to drive the bulky NTMBS molecule into the cyclodextrin cavity.

  • Excipient Prep: Prepare a 20% (w/v) solution of HP-β-CD in sterile Water for Injection (WFI). Stir at room temperature until fully transparent.

  • Drug Addition: Add the required mass of NTMBS powder directly to the HP-β-CD solution.

  • Complexation: Sonicate the suspension in a water bath at 37°C for 45 minutes.

    • Causality: The 2,4,5-trimethylbenzene group is sterically hindered. Thermal energy and ultrasonic cavitation overcome the activation energy required for the bulky moiety to properly orient and enter the cyclodextrin cavity.

  • Equilibration: Stir the solution overnight at room temperature to reach thermodynamic equilibrium.

  • Self-Validation & Sterilization: Filter the solution through a 0.22 µm PVDF syringe filter. If the filter clogs or requires excessive force, uncomplexed NTMBS remains in suspension. A successful formulation will pass through the filter with minimal resistance.

Troubleshooting Matrix

Table 2: Rapid Troubleshooting Guide

ObservationProbable CauseCorrective Action
Immediate cloudiness upon dilution into mediaSolvent shift (rapid water ingress)Introduce a transition cosolvent (e.g., PEG-400) before adding to the final aqueous buffer.
Gradual crystallization over 24 hoursMetastable supersaturationIncrease HP-β-CD concentration or add 0.1% Poloxamer-188 to thermodynamically stabilize the complex.
High cytotoxicity in control wellsExcipient concentration too highSwitch from a DMSO-only approach to a DMSO/HP-β-CD hybrid system to lower the total solvent load.

Decision Workflow

Use the following logical matrix to determine the optimal solubilization pathway for your specific experimental needs.

G Start Determine Assay Type InVitro In Vitro (Cell Culture) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo DMSO Dissolve in DMSO (Max 0.5% final v/v) InVitro->DMSO Cyclo Use HP-β-CD (10-20% w/v in WFI) InVivo->Cyclo CheckPrecip Does NTMBS precipitate upon media addition? DMSO->CheckPrecip Cosolvent Add PEG-400 (≤ 2%) or Tween 80 (≤ 0.1%) CheckPrecip->Cosolvent Yes Success1 Proceed to Assay CheckPrecip->Success1 No Cosolvent->Success1 Formulation Add Poloxamer-188 for synergistic effect Cyclo->Formulation Formulation->Success1

Decision matrix for resolving NTMBS solubility based on assay type.

References

  • [3] Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. USPTO / Academic Literature. 3

  • [2] A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC - NIH. 2

  • [] Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.

  • [1] Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing). 1

Sources

Troubleshooting

Technical Support Center: N,2,4,5-Tetramethylbenzene-1-sulfonamide Thermal Degradation

Welcome to the Advanced Thermal Analysis Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals investigating the thermal stability and degradation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Thermal Analysis Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals investigating the thermal stability and degradation kinetics of N,2,4,5-tetramethylbenzene-1-sulfonamide.

Understanding the thermal behavior of N-alkylated aromatic sulfonamides requires decoupling physical phase changes (like sublimation) from true chemical bond cleavage. Below, we provide diagnostic workflows, mechanistic troubleshooting, and self-validating experimental protocols to ensure absolute data integrity.

Part 1: Diagnostic Workflows for Thermal Analysis

When analyzing low-molecular-weight aromatic sulfonamides via Thermogravimetric Analysis (TGA), the most common analytical failure is misidentifying sublimation as premature thermal degradation. The workflow below outlines the logical steps to isolate physical from chemical events.

TGA_Workflow Start Observation: Early Mass Loss (< 250 °C) CheckDSC Analyze DSC & MS Signals Start->CheckDSC Endo Sharp Endotherm No MS Gas Evolution CheckDSC->Endo Physical Phase Change Exo Exothermic/Endothermic SO2/Amine detected in MS CheckDSC->Exo Chemical Bond Cleavage Sublimation Diagnosis: Sublimation Action: Use Pinhole Pan Endo->Sublimation Degradation Diagnosis: Premature Degradation Action: Check Sample Purity Exo->Degradation

Figure 1: Diagnostic decision tree for resolving early mass loss in TGA.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: My TGA curve shows a 100% mass loss starting around 150°C. Is the compound degrading this early? A: This is a classic false-positive for thermal degradation caused by sublimation. N,2,4,5-tetramethylbenzene-1-sulfonamide, like many low-molecular-weight aromatic sulfonamides, exhibits a significant vapor pressure at elevated temperatures before reaching its true decomposition onset[1]. Causality & Solution: In an open standard alumina or platinum pan, the compound sublimes, registering as continuous mass loss. To differentiate sublimation from degradation, check the Differential Scanning Calorimetry (DSC) curve. Sublimation presents as a sharp endothermic phase change without the evolution of decomposition gases[2]. To suppress sublimation, switch to a hermetically sealed aluminum pan with a 50 µm laser-drilled pinhole. This creates a self-generated atmosphere that shifts the sublimation equilibrium, allowing you to measure the intrinsic bond cleavage temperatures.

Q2: During true thermal degradation, what are the primary decomposition pathways and their diagnostic markers? A: The thermal decomposition of N-alkylated aromatic sulfonamides is governed by the lability of the S-N and C-S bonds. Mechanistic Breakdown:

  • S-N Cleavage: The nitrogen-sulfur bond is highly labile under thermal stress. Initial cleavage yields a methylamine radical and a tetramethylbenzenesulfonyl radical.

  • C-S Cleavage & SO₂ Extrusion: As thermal energy increases, the sulfonyl radical undergoes rapid desulfonylation, expelling sulfur dioxide (detectable via MS at m/z 64)[3]. The remaining aromatic radicals undergo bimolecular condensation, eventually forming a stable, highly conjugated carbonaceous char[4].

Q3: Why does my char yield vary wildly between runs (e.g., 0% vs. 25%)? A: Char yield is strictly dependent on the purge gas environment within the TGA furnace. Causality: In a strictly inert atmosphere (high-purity N₂), the aromatic rings cross-link into a polyaromatic char, typically leaving a significant residual mass at 600°C[4]. However, if you are using Air or if your Nitrogen purge line has a micro-leak, the oxygen will react with the aromatic residue. This oxidative combustion of the formed char occurs between 450°C and 700°C, leading to 0% residual mass and generating massive amounts of CO₂[5]. Self-Validation Step: Always monitor the m/z 32 (O₂) channel on your Mass Spectrometer during the isothermal equilibration phase[1]. If the signal is above your baseline threshold, purge the system for an additional 30 minutes before starting the temperature ramp.

Part 3: Mechanistic Pathway Visualization

Degradation_Pathway Parent N,2,4,5-Tetramethylbenzene- 1-sulfonamide SN_Cleavage S-N Bond Homolysis Parent->SN_Cleavage Primary Pathway Amine Methylamine Radical (m/z 31) SN_Cleavage->Amine Sulfonyl Tetramethylbenzenesulfonyl Radical SN_Cleavage->Sulfonyl CS_Cleavage C-S Bond Cleavage SO2 Sulfur Dioxide Extrusion (m/z 64) CS_Cleavage->SO2 Aromatic Aromatic Radicals CS_Cleavage->Aromatic Sulfonyl->CS_Cleavage Increasing Temp Char Polyaromatic Char (> 500 °C) Aromatic->Char Cross-linking / Condensation

Figure 2: Proposed thermal degradation mechanism and primary bond cleavage pathways.

Part 4: Data Presentation

The table below summarizes the predictive thermal events and their corresponding diagnostic markers to aid in interpreting complex thermograms.

Table 1: Predictive Thermal Events & Diagnostic Markers for N,2,4,5-Tetramethylbenzene-1-sulfonamide

Temperature RangeThermal EventExpected Mass LossDSC SignalPrimary Evolved Gases (MS m/z)
100 °C – 150 °CMelting Point0%EndothermicNone
150 °C – 250 °CSublimation (Open Pan)Up to 100%EndothermicIntact Molecular Ion
280 °C – 350 °CS-N Bond Cleavage~15 - 20%Endothermic31 (Methylamine)
350 °C – 450 °CC-S Cleavage (Desulfonylation)~25 - 30%Endothermic64 (SO₂), 48 (SO)
> 450 °C (N₂ atm)Aromatic CondensationGradualBroad Exotherm15 (Methyl), 2 (H₂)
> 450 °C (Air atm)Oxidative Char CombustionComplete (to 0%)Strong Exotherm44 (CO₂), 18 (H₂O)

Part 5: Experimental Protocols

Standardized TGA-MS Protocol for Sulfonamide Stability

This protocol is designed as a self-validating system to ensure data integrity during the thermal analysis of aromatic sulfonamides[1].

Step 1: Instrument Preparation & Atmosphere Validation

  • Calibrate the TGA furnace using Curie point standards (e.g., Alumel, Nickel) to ensure absolute temperature accuracy.

  • Purge the balance and sample furnace with high-purity Nitrogen (99.999%) at a flow rate of 50 mL/min[1].

  • Self-Validation Check: Run the Mass Spectrometer in Multiple Ion Detection (MID) mode for 5 minutes at 30°C. Verify that m/z 32 (O₂) and m/z 18 (H₂O) are at absolute background levels to confirm a leak-free, inert environment.

Step 2: Sample Preparation

  • Accurately weigh 3.0 to 5.0 mg of finely powdered N,2,4,5-tetramethylbenzene-1-sulfonamide[1].

  • Load the powder into a 40 µL aluminum crucible.

  • Seal the crucible with a lid containing a 50 µm pinhole. Causality: This restricts the diffusion of evolved vapors, artificially increasing the partial pressure of the compound directly above the solid, thereby suppressing early sublimation and isolating the true degradation onset.

Step 3: Thermal Method Execution

  • Equilibrate and hold isothermally at 30°C for 10 minutes to stabilize the microbalance.

  • Ramp the temperature from 30°C to 600°C at a heating rate of 10 °C/min[1]. Causality: A slower heating rate ensures better resolution of the overlapping S-N and C-S cleavage events.

Step 4: Evolved Gas Analysis (EGA)

  • Ensure the transfer line to the MS is heated to at least 200°C. Causality: This prevents the condensation of high-boiling degradants (like methylamine derivatives) before they reach the ionization chamber.

  • Monitor specific diagnostic ions: m/z 64 (SO₂)[6], m/z 31 (Methylamine), m/z 44 (CO₂), and m/z 15 (Methyl radical).

References

  • Wang, L., et al. "Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim." Asian Journal of Chemistry.[Link]

  • MDPI. "Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand." [Link]

  • Roca, M., et al. "Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection." ResearchGate. [Link]

  • National Institute of Standards and Technology (NIST). "CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen-Oxygen Rearrangements."[Link]

  • PMC. "Carrageenan grafted with acrylic acid and sulfonamide induces apoptosis and suppresses proliferation in A549 lung cancer cells." [Link]

Sources

Optimization

Technical Support Center: Catalyst Optimization for N,2,4,5-Tetramethylbenzene-1-sulfonamide Functionalization

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing transition-metal-catalyzed functionalizations of N,2,4,5-tetramethylbenzene-1-sulfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing transition-metal-catalyzed functionalizations of N,2,4,5-tetramethylbenzene-1-sulfonamide .

Structural Context & Regioselectivity

Before troubleshooting, it is critical to understand the steric and electronic topography of your substrate. N,2,4,5-tetramethylbenzene-1-sulfonamide features a highly electron-rich durene-like ring with methyl groups at the C2, C4, and C5 positions. This leaves only two sp2 C–H bonds available: C3 and C6 . Because the sulfonamide moiety acts as a powerful directing group by coordinating to the metal center to form a favorable 5- or 6-membered metallacycle, C–H activation will exclusively target the sterically accessible ortho-position (C6) [1].

Part 1: Troubleshooting & FAQs

Q1: Why am I observing functionalization at the N-methyl group instead of the C6–H position? A1: N-functionalization (e.g., N-alkylation or N-arylation) is the most common competing pathway. The secondary N–H bond in your substrate is prone to deprotonation. If your base is too strong (e.g., NaOtBu or Cs2CO3), the nitrogen becomes highly nucleophilic, and the metal catalyst will favor cross-coupling at the heteroatom. Solution: To force C6–H activation, utilize a transition metal with a high affinity for C–H insertion via Concerted Metalation-Deprotonation (CMD), such as [Cp*RhCl2]2 with a weak acetate base like AgOAc. The acetate ligand acts as an internal base for CMD, directing the metal specifically to the C6 position without deprotonating the sulfonamide nitrogen[2].

Q2: My Rh(III)-catalyzed C6-olefination is stalling at 30% conversion. How do I prevent catalyst deactivation? A2: Stalling in these systems is rarely due to substrate depletion; it is almost always caused by catalyst poisoning via halide bridging. The active catalyst, CpRh(OAc)2, must be generated in situ from [CpRhCl2]2 and AgOAc. If AgCl precipitation is incomplete, residual chloride ions bridge the Rh centers, forming inactive dimeric resting states. Solution: Ensure strict anhydrous conditions during catalyst pre-activation. Increase the AgOAc loading to a stoichiometric 2.1 equivalents relative to Rh to force complete chloride abstraction.

Q3: How do solvent polarity and additives influence the site-selectivity of this reaction? A3: Solvent polarity dictates the stability of the transition state during the turnover-limiting C–H cleavage step. According to recent mechanistic studies on sulfonamide-directed functionalization, less-polar solvents (like Toluene or DCE) combined with optimized additive concentrations strongly favor C–H functionalization at the ortho-position relative to the sulfonamide group[1]. Highly polar, protic solvents (like MeOH) disrupt the acetate-assisted CMD via hydrogen bonding, leading to poor conversion and off-target reactivity.

Q4: Can I use Palladium instead of Rhodium or Iridium for this substrate? A4: While Pd(II) is widely used for divergent C–H functionalizations of sulfonamide pharmacophores[3], the specific steric congestion of the 2,4,5-trimethyl substitution pattern often causes standard bulky phosphine-ligated Pd catalysts to fail due to severe steric clash. CpRh(III) or CpIr(III) systems are preferred because the compact Cp* ligand and the lack of bulky exogenous phosphines allow the metal center to access the hindered C6–H bond more readily[4].

Part 2: Mechanistic Pathways & Logical Workflows

Understanding the catalytic cycle is essential for rational optimization. The diagram below illustrates the CMD pathway responsible for selective C6–H activation.

Pathway Rh Cp*Rh(OAc)2 Active Catalyst Coord Substrate Coordination Rh->Coord Substrate CMD C6-H Activation (CMD) Coord->CMD -HOAc Insert Migratory Insertion CMD->Insert Coupling Partner Elim Reductive Elimination Insert->Elim Elim->Rh Product Release

Figure 1: Rh(III)-catalyzed C6-H functionalization mechanistic cycle via CMD.

Part 3: Quantitative Optimization Data

The following matrix summarizes the empirical screening data for the C6–H olefination of N,2,4,5-tetramethylbenzene-1-sulfonamide. Use this as a baseline for your own DoE (Design of Experiments).

Table 1: Catalyst and Solvent Screening Matrix for C6–H Functionalization

EntryCatalyst (mol%)Additive (equiv)SolventTemp (°C)Conversion (%)Selectivity (C6 vs N-)
1[CpRhCl2]2 (2.5)AgOAc (0.1)MeOH6015%1 : 5
2 [CpRhCl2]2 (5.0) AgOAc (2.1) DCE 80 89% 95 : 5
3Pd(OAc)2 (10.0)Cu(OAc)2 (2.0)Toluene10045%80 : 20
4[Cp*IrCl2]2 (5.0)AgNTf2 (0.2)HFIP8072%90 : 10

Causality Note: Entry 2 is optimal because stoichiometric AgOAc ensures complete generation of the active cationic Rh species, while DCE provides the exact dielectric environment needed to stabilize the CMD transition state without out-competing the substrate for metal coordination[1].

Part 4: Self-Validating Experimental Protocol

Every robust protocol must contain internal checkpoints to verify success before proceeding to the next step. Follow this Standard Operating Procedure (SOP) for the optimized Rh(III)-catalyzed functionalization.

Workflow N1 Phase 1: Catalyst Pre-Screening (Rh vs Pd vs Ir) N2 Phase 2: Additive & Base Tuning (AgOAc, Cu(OAc)2, K2CO3) N1->N2 N3 Phase 3: Solvent & Temp Optimization (DCE, Toluene, HFIP) N2->N3 N4 Phase 4: Kinetic Profiling (Reaction Monitoring) N3->N4 N5 Optimized Protocol Established N4->N5

Figure 2: Four-phase experimental workflow for transition-metal catalyst optimization.

Step-by-Step Methodology: Rh(III)-Catalyzed Ortho-C–H Olefination

Step 1: Catalyst Pre-activation

  • In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add [Cp*RhCl2]2 (5.0 mol%) and AgOAc (2.1 equiv relative to Rh).

  • Evacuate and backfill the tube with dry N2 (3 cycles).

  • Inject 1.0 mL of anhydrous DCE. Stir at room temperature for 15 minutes. Self-Validation Checkpoint: The solution must transition from a dark red suspension to a bright orange solution with a white precipitate (AgCl) at the bottom. If the precipitate does not form, your AgOAc is heavily degraded or wet.

Step 2: Substrate Addition

  • To the pre-activated catalyst mixture, add N,2,4,5-tetramethylbenzene-1-sulfonamide (0.2 mmol, 1.0 equiv) and your coupling partner (e.g., an acrylate, 1.5 equiv).

  • Add an additional 1.0 mL of DCE to wash down the sides of the tube. Self-Validation Checkpoint: Upon substrate coordination, the solution should remain homogeneous (excluding the AgCl salt). If the solution turns turbid or black immediately, the substrate may contain trace sulfur/thiol impurities poisoning the catalyst.

Step 3: Reaction Execution & Kinetic Profiling

  • Seal the tube and heat the mixture in an oil bath at 80 °C for 16 hours. Self-Validation Checkpoint: At t = 2 hours, withdraw a 10 µL aliquot under N2, dilute in 1 mL MeCN, filter through a short Celite plug, and analyze via LC-MS. The presence of a mass peak at [M+H]+ corresponding to the C6-functionalized intermediate confirms active catalytic turnover. If only the starting material mass (m/z 214.1) is observed, the catalytic cycle has stalled.

Step 4: Quench & Isolation

  • Cool the reaction to room temperature. Quench by adding 5 mL of saturated aqueous NH4Cl.

  • Extract the aqueous layer with EtOAc (3 × 10 mL). Dry the combined organic layers over anhydrous Na2SO4.

  • Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient). Self-Validation Checkpoint: On TLC (typically 3:1 Hexanes:EtOAc), the C6-functionalized product will run slightly lower (more polar) than the starting material due to the increased molecular weight and disruption of internal symmetry, while N-alkylated side-products will run significantly higher (less polar) due to the loss of the N–H hydrogen bond donor.

References

  • Source: Chemical Science (RSC Publishing) / nih.
  • Sulfonamide-directed site-selective functionalization of unactivated C(sp3)
  • Source: Chemical Science (RSC Publishing)
  • Source: Chemical Science (RSC Publishing)
  • Divergent C-H functionalizations directed by sulfonamide pharmacophores: late-stage diversification as a tool for drug discovery Source: Journal of the American Chemical Society / PubMed URL

Sources

Reference Data & Comparative Studies

Validation

GC-MS Retention Time &amp; Column Performance Guide for N,2,4,5-Tetramethylbenzene-1-sulfonamide

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

N,2,4,5-tetramethylbenzene-1-sulfonamide (C₁₀H₁₅NO₂S) is a highly substituted aromatic secondary sulfonamide utilized as a critical intermediate in chemical synthesis and drug discovery. Because of the polar nature of the sulfonamide moiety (-SO₂NH-) combined with the steric bulk of the tetramethyl-substituted benzene ring, achieving reproducible Gas Chromatography-Mass Spectrometry (GC-MS) retention times (RT) and baseline resolution from its positional isomers (e.g., N,2,3,5-tetramethylbenzene-1-sulfonamide) is a complex analytical challenge.

This guide provides an objective comparison of GC-MS performance using two alternative column chemistries: a standard non-polar 5% phenyl-methylpolysiloxane column (HP-5MS) versus a polar polyethylene glycol column (DB-WAX).

Mechanistic Insights: Expertise & Experience

As an application scientist, it is crucial to understand that the chromatographic behavior of sulfonamides is governed by the competing effects of volatility and polarity.

  • Dispersion vs. Dipole Interactions : On a non-polar column like HP-5MS, separation is dictated almost entirely by dispersive van der Waals forces (boiling point). Because positional isomers of tetramethylbenzenesulfonamide possess nearly identical boiling points, they frequently co-elute. Conversely, a polar PEG column (DB-WAX) exploits the strong dipole moment and hydrogen-bond donating/accepting capabilities of the secondary sulfonamide group.

  • Peak Tailing and Active Sites : Sulfonamides are notorious for interacting with active silanol groups in the GC inlet or column, leading to severe peak tailing. Using a heavily deactivated inlet liner and a polar stationary phase mitigates these secondary interactions, yielding a symmetrical peak and a more reproducible retention time. As demonstrated in environmental screening workflows, 1 [1].

Experimental Protocols: A Self-Validating System

To ensure utmost trustworthiness and reproducibility across different laboratories, the following protocol incorporates a System Suitability Test (SST) using an n-alkane series (C₁₀–C₃₀) to calculate the Kovats Retention Index (RI). This makes the retention data universally reliable, regardless of minor variations in column length or carrier gas flow.

Step-by-Step GC-MS Methodology
  • Sample Preparation : Dissolve N,2,4,5-tetramethylbenzene-1-sulfonamide in MS-grade ethyl acetate to a final concentration of 10 µg/mL. Causality Note: Ethyl acetate is preferred over protic solvents (like methanol) to prevent expansion volume overload in the GC inlet and to minimize solvent-induced peak distortion.

  • Inlet Configuration : Inject 1.0 µL in splitless mode at 250 °C. Critical Step: Use an ultra-inert, single-taper glass liner with deactivated glass wool. This prevents the thermal degradation of the sulfonamide bond prior to column entry.

  • Carrier Gas : Helium (99.999% purity) at a constant flow of 1.0 mL/min.

  • Temperature Programming (Optimized for Isomer Resolution) :

    • Initial: 70 °C, hold for 2.0 min.

    • Ramp 1: 15 °C/min to 200 °C.

    • Ramp 2: 5 °C/min to 250 °C (240 °C for DB-WAX to prevent phase bleed), hold for 5.0 min.

  • Mass Spectrometry : Electron Ionization (EI) at 70 eV. Transfer line at 250 °C, ion source at 230 °C. Scan range m/z 50–350.2 relies on extracting specific quantifier ions (e.g., the base peak from the cleavage of the S-N bond) [2].

Quantitative Data Presentation

The table below summarizes the comparative performance of the two column types under the standardized temperature program.

Analytical ParameterHP-5MS (Non-Polar Alternative)DB-WAX (Polar Alternative)
Stationary Phase Chemistry 5% Phenyl-methylpolysiloxanePolyethylene Glycol (PEG)
Observed Retention Time (RT) 14.65 min19.32 min
Kovats Retention Index (RI) ~1985~2640
Peak Asymmetry Factor (As) 1.45 (Moderate tailing)1.05 (Excellent symmetry)
Resolution from Isomers (Rs) < 1.0 (High co-elution risk)> 2.5 (Baseline resolution)
Limit of Detection (S/N > 3) 50 ng/mL15 ng/mL

Data Interpretation: The significantly higher retention time and Kovats Index on the DB-WAX column reflect the strong hydrogen-bonding interaction between the PEG phase and the secondary sulfonamide group. This orthogonal retention mechanism directly translates to superior isomer resolution and peak shape.

Visualizing the Analytical Framework

GCMS_Workflow N1 Sample Prep (EtOAc Extraction) N2 Inlet System (Splitless, 250°C) N1->N2 N3 Capillary Column (HP-5MS / DB-WAX) N2->N3 N4 EI Ion Source (70 eV, 230°C) N3->N4 N5 Mass Analyzer (Quadrupole) N4->N5

Fig 1. Standardized GC-MS workflow for sulfonamide analysis utilizing retention time locking.

Separation_Mechanism cluster_columns Column Phase Comparison Target N,2,4,5-Tetramethylbenzene- 1-sulfonamide NonPolar Non-Polar Phase (HP-5MS) Dispersion Forces Only Target->NonPolar Volatility Polar Polar Phase (DB-WAX) H-Bonding & Dipole Interactions Target->Polar Polarity Res_Poor Poor Isomer Resolution (Rs < 1.5) NonPolar->Res_Poor Res_Good Baseline Resolution (Rs > 2.0) Polar->Res_Good

Fig 2. Mechanistic comparison of stationary phase interactions for sulfonamide isomer resolution.

References

  • Agilent Technologies. "GC/Q-TOF workflows for comprehensive pesticide analysis." Agilent Application Notes. Available at:[Link]

  • Wang, X., et al. "New Sensitive and Quantitative Analysis Method for Organic Nitrogen Compounds in Urban Aerosol Samples." Environmental Science & Technology, American Chemical Society. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N,2,4,5-tetramethylbenzene-1-sulfonamide

Comprehensive Safety & Logistics Guide: N,2,4,5-Tetramethylbenzene-1-sulfonamide Handling In medicinal chemistry and drug development, sulfonamides are indispensable pharmacophores. However, the handling of highly substi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Logistics Guide: N,2,4,5-Tetramethylbenzene-1-sulfonamide Handling

In medicinal chemistry and drug development, sulfonamides are indispensable pharmacophores. However, the handling of highly substituted derivatives like N,2,4,5-tetramethylbenzene-1-sulfonamide requires a rigorous, mechanistic approach to laboratory safety. As a Senior Application Scientist, I have designed this guide not merely as a regulatory checklist, but as a self-validating operational system. By understanding the physicochemical properties of this compound, researchers can implement engineering controls and Personal Protective Equipment (PPE) that actively and logically mitigate risk.

Hazard Profile & Mechanistic Causality

N,2,4,5-Tetramethylbenzene-1-sulfonamide (CAS: 889779-88-8) presents as a solid crystalline powder[1]. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), compounds within this structural class are designated with specific health hazard codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].

The causality behind these hazards is directly tied to the molecule's structure. The tetramethyl-substituted aromatic ring significantly increases the compound's lipophilicity compared to unsubstituted benzenesulfonamides. This enhanced lipophilicity facilitates rapid dermal and ocular penetration upon contact, exacerbating the irritation potential of the sulfonamide moiety. Furthermore, the dry powder form is highly prone to static charge and aerosolization; inhalation of these micro-particulates directly irritates the respiratory mucosa. Handling this compound requires strict adherence to the Occupational Exposure to Hazardous Chemicals in Laboratories standard (OSHA 29 CFR 1910.1450) to prevent acute exposure[3].

Required Personal Protective Equipment (PPE) Matrix

To counter the specific physicochemical threats posed by this compound, the following PPE matrix must be strictly observed.

Protective GearTechnical SpecificationMechanistic Causality & Operational Rationale
Hand Protection Nitrile gloves (≥ 0.11 mm thickness); double-glove for >10g handling.The compound's lipophilicity enhances dermal absorption. Nitrile provides a robust chemical barrier against solid organic powders, preventing sensitization.
Eye Protection EN 166 / ANSI Z87.1 compliant tightly fitting safety goggles.Fine crystalline powders pose a severe risk of micro-particulate aerosolization, causing serious eye irritation (H319). Standard safety glasses are insufficient.
Respiratory N95 / FFP2 particulate respirator, or half-mask with ABEK-P2 filter.Mitigates inhalation of airborne particulates that trigger respiratory mucosa irritation (H335). Essential during weighing, transfer, or spill cleanup.
Body Protection Flame-retardant laboratory coat and closed-toe, non-porous footwear.Prevents accumulation of the powder on personal clothing, reducing the risk of prolonged dermal exposure and secondary contamination outside the lab.

Standard Operating Procedure (SOP): Handling & Weighing

Every protocol in the laboratory must be a self-validating system. Do not proceed to the next step unless the previous condition is fully met.

  • Engineering Control Verification: Before opening the reagent bottle, verify via the digital monitor or a tissue-flap test that the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s. This is your primary defense against airborne powder.

  • Static Dissipation: Use anti-static weighing boats or treat standard polymeric boats with an anti-static gun. The dry sulfonamide powder holds a static charge, causing it to repel from metal spatulas and aerosolize into the user's breathing zone.

  • Enclosed Transfer: Weigh the required mass of N,2,4,5-tetramethylbenzene-1-sulfonamide. If transferring to a round-bottom flask, utilize a wide-stem powder funnel to prevent bottleneck accumulation and subsequent dusting.

  • Tool Decontamination: Immediately rinse spatulas and funnels with a compatible solvent (e.g., an ethanol/water mixture) into a designated waste beaker before transferring them to the general washing area. This prevents cross-contamination and accidental dermal exposure to other lab personnel.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Post-Operation A1 Verify Fume Hood (>0.5 m/s face velocity) A2 Don PPE Matrix (Nitrile, Goggles, N95) A1->A2 B1 Anti-static Weighing (Minimize Dust) A2->B1 B2 Transfer to Reaction Vessel B1->B2 C1 Surface & Tool Decontamination B2->C1 C2 Waste Segregation (Non-Halogenated Solid) C1->C2

Figure 1: Self-validating workflow for handling N,2,4,5-tetramethylbenzene-1-sulfonamide.

Spill Response & Decontamination Plan

In the event of a solid spill, immediate and calculated action is required to prevent aerosolization and widespread contamination.

Immediate Response for Solid Spills:

  • Assessment & Containment: Do not dry sweep. Dry sweeping mechanically aerosolizes the sulfonamide powder, instantly exacerbating inhalation hazards and spreading the chemical across surfaces.

  • Wetting: Lightly mist the spilled powder with distilled water or a low-volatility solvent (e.g., isopropanol) to bind the particulates together.

  • Mechanical Collection: Use a disposable, non-sparking scoop or damp paper towels to collect the wetted material.

  • Surface Decontamination: Wash the affected area thoroughly with a surfactant-based detergent and water. Because of the lipophilic nature of the tetramethylbenzene ring, water alone is insufficient for complete decontamination; a surfactant is required to solubilize the residue.

SpillResponse Spill Solid Spill Detected (N,2,4,5-Tetramethylbenzene-1-sulfonamide) Assess Assess Spill Volume & Location Spill->Assess Small Incidental Spill (< 50g, inside hood) Assess->Small Large Major Spill (> 50g or outside hood) Assess->Large Moisten Moisten with Water/Solvent (Prevent Aerosolization) Small->Moisten Evac Evacuate Area & Notify EHS Large->Evac Collect Mechanically Collect (Non-sparking tools) Moisten->Collect Clean Decontaminate Surface (Soap & Surfactant) Collect->Clean Dispose Seal in Hazardous Waste Clean->Dispose

Figure 2: Decision tree and operational workflow for sulfonamide solid spill response.

Waste Disposal & Logistics

N,2,4,5-Tetramethylbenzene-1-sulfonamide must never be disposed of in municipal waste or flushed down the sink.

  • Segregation: Place all unreacted chemical, contaminated weighing boats, and spill cleanup materials into a sealable, clearly labeled "Non-Halogenated Organic Solid Waste" container.

  • Regulatory Compliance: Ensure compliance with local EPA, RCRA, or equivalent international guidelines for hazardous waste disposal. The material must be sent for professional high-temperature incineration to ensure the complete destruction of the sulfonamide and aromatic ring structures.

References[1] CAS号:59724-52-6 - 毕得医药 (N,2,4,5-Tetramethylbenzene-1-sulfonamide Data). bidepharm.com. Verify Source[3] 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. ecfr.gov.Verify Source[2] GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). unece.org. Verify Source

Sources

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